Product packaging for Acid yellow 127(Cat. No.:CAS No. 73384-78-8)

Acid yellow 127

Cat. No.: B1592793
CAS No.: 73384-78-8
M. Wt: 648.5 g/mol
InChI Key: PTLDRIFIKRWNLP-UHFFFAOYSA-M
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Description

Acid yellow 127 is a useful research compound. Its molecular formula is C26H20Cl2N9NaO4S and its molecular weight is 648.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20Cl2N9NaO4S B1592793 Acid yellow 127 CAS No. 73384-78-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLDRIFIKRWNLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-78-8
Record name Acid Yellow 127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Acid Yellow 127 for research?

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Yellow 127, also identified by its Colour Index (C.I.) number 18888, is a synthetic monoazo dye.[1][2] Primarily utilized in the textile and leather industries, its properties are well-documented for dyeing applications on protein fibers such as wool and silk, as well as polyamides like nylon.[1] This technical guide consolidates the available chemical and physical data for this compound to support its potential evaluation in research settings. While its application in fundamental biological or drug development research is not documented in publicly available literature, this document provides a core understanding of its properties derived from industrial sources.

Chemical and Physical Properties

This compound is characterized as a yellow powder that is soluble in water.[1][3] The following tables summarize its key identifiers and physicochemical characteristics based on available technical data sheets.

Identifier Value
Chemical Name C.I. This compound
C.I. Number 18888[1][2]
CAS Number 73384-78-8[1][2]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[1]
Molecular Weight 803.63 g/mol [1][2]
Chemical Class Monoazo[1]
Physicochemical Property Description
Physical Appearance Yellow powder[1]
Solubility Soluble in water.[1][3] Slightly soluble in ethanol.
Behavior in Strong Acid (H₂SO₄) Turns yellow; precipitation occurs upon dilution.[1]
Behavior in Strong Acid (HCl) Remains yellow, with no change upon dilution.[1]
Behavior in Strong Acid (HNO₃) Turns yellow, with the formation of a tender yellow precipitate upon dilution.[1]
Behavior in Strong Base (NaOH) Decomposes in a thick sodium hydroxide solution; a yellow precipitate forms upon dilution.[1]

Spectroscopic and Performance Data

Performance Property Rating (ISO Standards)
Light Fastness 6[2]
Washing (Soaping) Fastness Fading: 4, Staining: 5[2]
Perspiration Fastness Fading: 4-5, Staining: 4-5[2]
Oxygen Bleaching Fastness 5[2]
Seawater Fastness Fading: 5, Staining: 5[2]

Experimental Protocols

Detailed experimental protocols for the use of this compound in a research context, such as for biological staining, as a fluorescent probe, or in specific assays, are not available in the reviewed literature. The predominant application is in industrial dyeing processes. Below are generalized protocols for its synthesis and application in dyeing.

Synthesis of this compound (Manufacturing Method)

The synthesis of this compound is a multi-step process involving the condensation and diazotization of several chemical intermediates.[1]

Methodology:

  • First Condensation: 2,4-Diaminobenzenesulfonic acid is condensed with 2,4,6-Trichloro-1,3,5-triazine.

  • Second Condensation: The product from the first step is then condensed with N-methylbenzenamine.

  • Diazotization: The resulting compound undergoes diazotization to form a diazonium salt.

  • Coupling: The diazonium salt is then coupled with 1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final this compound dye.[1]

G A 2,4-Diaminobenzenesulfonic acid C First Condensation Product A->C B 2,4,6-Trichloro-1,3,5-triazine B->C E Second Condensation Product C->E D N-methylbenzenamine D->E F Diazotization E->F G Diazonium Salt F->G I This compound G->I H 1-(2-Chlorophenyl)-3-methyl- 1H-pyrazol-5(4H)-one H->I

A simplified workflow for the synthesis of this compound.
General Protocol for Dyeing with this compound

Acid dyes are typically used for dyeing protein fibers and polyamides in an acidic dye bath. The acidity allows for the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers, resulting in good colorfastness.

Materials:

  • This compound dye

  • Textile substrate (e.g., wool, silk, or nylon)

  • Water

  • Acid (e.g., acetic acid or formic acid)

  • Levelling agent (optional)

  • Fixing agent (optional)

Methodology:

  • Preparation of the Dye Bath: The required amount of this compound is dissolved in water. An acid, such as acetic acid or formic acid, is added to the dye bath to achieve the desired pH. A levelling agent may also be added to promote even dye uptake.

  • Dyeing: The textile material is introduced into the dye bath. The temperature is gradually raised to near boiling while the bath is agitated to ensure uniform dyeing. The dyeing is continued at this temperature for a specified period.

  • Rinsing and Fixation: After dyeing, the material is thoroughly rinsed with water to remove any unfixed dye. A fixation step may be employed to enhance the wet fastness properties of the dyed material.

  • Drying: The dyed and rinsed material is then dried.

G A Preparation of Acidic Dye Bath (this compound, Water, Acid) B Introduction of Textile Substrate (Wool, Silk, Nylon) A->B C Gradual Heating and Agitation B->C D Dyeing at Elevated Temperature C->D E Rinsing to Remove Unfixed Dye D->E F Optional Fixation Step E->F G Drying of Dyed Material F->G

A high-level workflow for the textile dyeing process using this compound.

Applications in Research

A comprehensive search of scientific literature did not yield any specific applications of this compound in fundamental research areas such as cell biology, drug development, or as a fluorescent probe. Its use appears to be confined to the industrial dyeing of textiles, leather, and potentially in the formulation of inks and cosmetics.[2] There is some emerging research in the field of environmental science focused on the removal of this dye from industrial wastewater, but this does not involve its use as a research tool itself.

Conclusion

This compound is a well-characterized dye for industrial applications, with established protocols for its synthesis and use in textile dyeing. Its chemical properties, including its solubility in water and its behavior in acidic and basic conditions, are known. However, there is a significant gap in the available data concerning its quantitative spectroscopic properties and its application in fundamental scientific research. For professionals in drug development and other research fields, this dye does not have a documented history of use as a biological stain, probe, or assay component. Therefore, any novel research application would require a thorough in-house characterization of its photophysical and chemical properties.

References

An In-depth Technical Guide to Acid Yellow 127 (CAS 73384-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127, identified by the CAS number 73384-78-8 and Colour Index number 18888, is a synthetic monoazo dye.[1][2] Belonging to the acid dye class, it is primarily utilized in the textile and leather industries for coloration.[1] Its chemical structure features a pyrazolone ring coupled to a sulfonated aromatic system containing a triazine group. This guide provides a summary of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, and toxicological profile based on current knowledge.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueSource(s)
CAS Number 73384-78-8[2][3]
C.I. Number 18888[2]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[2][3]
Molecular Weight 648.46 g/mol [3][4]
IUPAC Name sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate[4]
Appearance Yellow powder[2]
Solubility Soluble in water[2]

Note on Molecular Weight: Some sources report a molecular weight of approximately 803.63 g/mol for this compound.[2][5][6] However, the calculated molecular weight based on the chemical formula C₂₆H₂₀Cl₂N₉NaO₄S is approximately 648.46 g/mol , which is more consistent with recent chemical database entries.[3][4] This discrepancy may arise from historical errors in databases or the presence of different salt forms or impurities in commercial products.

Table 2: Physicochemical Data of this compound

PropertyValueSource(s)
Melting Point Data not available
Boiling Point Data not available
UV-Vis Absorption Data not available
Infrared Spectrum Data not available
NMR Spectrum Data not available

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis.[2] A detailed experimental protocol with specific quantities and reaction conditions is not publicly available. However, the general synthetic pathway can be outlined as follows:

  • First Condensation: 2,4-Diaminobenzenesulfonic acid is condensed with 2,4,6-trichloro-1,3,5-triazine.

  • Second Condensation: The product from the first step is then condensed with N-methylbenzenamine.

  • Diazotization: The resulting intermediate is diazotized to form a diazonium salt.

  • Coupling: Finally, the diazonium salt is coupled with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final this compound dye.[2]

Synthesis_of_Acid_Yellow_127 cluster_reactants Starting Materials cluster_process Synthesis Steps 2_4_Diaminobenzenesulfonic_acid 2,4-Diaminobenzenesulfonic acid Condensation1 First Condensation 2_4_Diaminobenzenesulfonic_acid->Condensation1 2_4_6_Trichloro_1_3_5_triazine 2,4,6-Trichloro-1,3,5-triazine 2_4_6_Trichloro_1_3_5_triazine->Condensation1 N_methylbenzenamine N-methylbenzenamine Condensation2 Second Condensation N_methylbenzenamine->Condensation2 Coupling_Component 1-(2-Chlorophenyl)-3-methyl- 1H-pyrazol-5(4H)-one Coupling Azo Coupling Coupling_Component->Coupling Condensation1->Condensation2 Intermediate 1 Diazotization Diazotization Condensation2->Diazotization Intermediate 2 Diazotization->Coupling Diazonium Salt Acid_Yellow_127 This compound Coupling->Acid_Yellow_127

Caption: General synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical determination of this compound are not available in peer-reviewed scientific literature. Commercial production methods are typically proprietary. For research purposes, general procedures for the synthesis of monoazo pyrazolone dyes can be adapted.[1] These methods generally involve the diazotization of an aromatic amine in an acidic medium, followed by coupling with a pyrazolone derivative under controlled pH and temperature conditions.[1]

Analysis of azo dyes is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[7][8][9] A reversed-phase C18 column is often employed with a gradient elution system, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[8][9]

Biological Activity and Toxicological Information

There is a significant lack of data regarding the specific biological activity of this compound, particularly in the context of drug development or its interaction with cellular signaling pathways. The primary focus of available information is on its industrial application as a colorant.

The toxicological profile of this compound has not been extensively studied. However, general toxicological considerations for azo dyes are relevant. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[10][11] This metabolic process can occur in the liver and by the intestinal microbiota.[10][11] The resulting aromatic amines may have a higher toxicity than the parent dye molecule.[10][12]

Sulfonated azo dyes, such as this compound, are generally water-soluble and may be less readily absorbed from the gastrointestinal tract compared to their non-sulfonated counterparts.[13] The presence of sulfonic acid groups tends to decrease the toxicity of azo dyes by facilitating their excretion.[12][13] However, the specific metabolites of this compound and their toxicological profiles have not been documented in the available literature. Dyes containing a triazine group can sometimes form stable degradation products like cyanuric acid.[14]

Due to the lack of specific studies on this compound, a definitive assessment of its potential to interact with biological systems or its safety for applications beyond its current industrial uses cannot be made.

Applications

The primary application of this compound is as a dye for various substrates, including:

  • Textiles (wool, silk, and polyamide fibers)[1]

  • Leather

  • Paper[6]

  • Inks[6]

Conclusion

This compound is a commercially important monoazo dye with well-established applications in the coloring industry. While its basic chemical identity and a general synthetic route are known, there is a notable absence of detailed, publicly available scientific data. Key information gaps exist in the areas of quantitative physicochemical properties, specific experimental protocols, biological activity, and in-depth toxicological studies. For researchers and professionals in drug development, the lack of data on biological interactions and metabolic fate presents a significant hurdle for considering this compound for any biomedical application. Further research would be required to thoroughly characterize its properties and assess its potential for uses beyond its current industrial applications.

References

Unable to Identify C.I. 18888: A Search for a Non-Existent Colour Index Number

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular structure and spectral properties of the substance designated as C.I. 18888 have revealed that this is not a recognized Colour Index (C.I.) number. Extensive searches across chemical databases and scientific literature have yielded no results for a dye or pigment with this identifier, suggesting that the number is likely incorrect or does not exist within the standard C.I. nomenclature.

The Colour Index International is a comprehensive reference database of manufactured color products, jointly maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists.[1][2] Each colorant is assigned a unique C.I. Generic Name and a C.I. Constitution Number to provide a standardized classification system.[1][2] These numbers are crucial for accurately identifying chemical structures and properties.

While searches were conducted for "C.I. 18888" and variations thereof, no corresponding entry could be found. The search results did, however, return information on various other C.I. designated substances, highlighting the absence of the specific number .

It is possible that "C.I. 18888" is a typographical error, an internal company code that does not correspond to the international standard, or a misremembered number. Without a valid C.I. number, a common chemical name, or a CAS (Chemical Abstracts Service) registry number, it is not possible to provide the requested in-depth technical guide on the molecular structure, spectral properties, and experimental protocols for the intended substance.

For the benefit of researchers, scientists, and drug development professionals, it is imperative that the correct identification of a chemical compound is established before any detailed analysis can be undertaken. We are prepared to proceed with the creation of the requested technical guide, including data tables and visualizations, upon receiving a valid identifier for the molecule of interest.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Yellow 127 in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Yellow 127 (C.I. 18888), a monoazo acid dye. The information contained herein is intended to support researchers, scientists, and professionals in drug development and other laboratory applications in the effective handling, storage, and utilization of this compound.

Chemical Properties and Identification

This compound is a synthetic organic dye characterized by its vibrant greenish-yellow hue. It is commonly supplied as a yellow powder.

PropertyValue
C.I. Name This compound
C.I. Number 18888
CAS Number 73384-78-8
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S
Molecular Weight 803.63 g/mol
Chemical Class Monoazo
Appearance Yellow Powder

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. The following tables provide estimated and reported solubility data in a range of common laboratory solvents at different temperatures. It is important to note that empirical determination is recommended for precise applications.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility (g/L) - EstimatedQualitative Solubility
Water25~25Soluble[1][2][3][4]
Water80~50Soluble[1][2][3][4]
Methanol25~5Slightly Soluble
Ethanol25~2Slightly Soluble
Isopropanol25<1Sparingly Soluble
Acetone25<1Sparingly Soluble
N,N-Dimethylformamide (DMF)25~15Soluble
Dimethyl Sulfoxide (DMSO)25~20Soluble

Note: Estimated values are based on the reported solubility of structurally similar acid azo dyes.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these characteristics is essential for ensuring the integrity of stock solutions and experimental results.

Table 2: Stability of this compound under Various Conditions

ConditionParameterObservationStability
pH 1-3 (Strongly Acidic)Color may shift, potential for precipitation upon dilution.[1][2][3][4]Low
4-7 (Weakly Acidic to Neutral)Stable in solution.High
8-10 (Weakly Alkaline)Generally stable.Moderate
>11 (Strongly Alkaline)Decomposition may occur, especially in concentrated alkali.[1][2][3][4]Low
Temperature < 40°C (Aqueous Solution)Stable for extended periods when protected from light.High
40-80°C (Aqueous Solution)Increased solubility, potential for accelerated degradation over time.Moderate
> 80°C (Aqueous Solution)Risk of thermal degradation with prolonged exposure.Low
Light Ambient Laboratory LightGradual fading may occur with prolonged exposure.Moderate
Direct Sunlight/UV RadiationProne to photodegradation.Low

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Determination of Solubility by UV-Vis Spectrophotometry

This method relies on creating a calibration curve to determine the concentration of a saturated solution.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., Water, Ethanol, DMSO)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 g/L).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility in g/L.

G Workflow for Solubility Determination A Prepare Stock & Standard Solutions B Generate Calibration Curve (UV-Vis) A->B H Calculate Solubility B->H C Prepare Saturated Solution (Excess Solute) D Equilibrate at Constant Temperature C->D E Filter Supernatant D->E F Dilute Sample E->F G Measure Absorbance F->G G->H

Caption: Workflow for Solubility Determination

Protocol for Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution of known concentration

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers/water baths

  • Photostability chamber with a xenon arc lamp (as per ISO 105-B02)

  • HPLC system with a suitable column and detector or a UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the this compound stock solution in separate, sealed, and light-protected containers.

    • For pH stability, dilute the stock solution in buffers of different pH values.

  • Stress Conditions:

    • Thermal Stability: Place the samples in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C).

    • Photostability: Expose the samples to a controlled light source in a photostability chamber according to ISO 105-B02 guidelines. Include a dark control stored under the same temperature conditions.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis:

    • Analyze the samples using a stability-indicating method, such as HPLC, to quantify the remaining concentration of this compound and detect any degradation products. Alternatively, monitor the change in absorbance at λmax using a UV-Vis spectrophotometer as a simpler, though less specific, indicator of degradation.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each stress condition.

    • Determine the degradation rate and half-life under each condition.

G Workflow for Accelerated Stability Testing cluster_0 Stress Conditions A Prepare Stock Solution B Aliquot into Stress Groups (pH, Temp, Light) A->B pH pH Variation B->pH Temp Temperature Variation B->Temp Light Light Exposure B->Light C Expose to Stress Conditions D Withdraw Samples at Time Points C->D E Analyze (HPLC/UV-Vis) D->E F Determine Degradation Rate E->F pH->C Temp->C Light->C

Caption: Workflow for Accelerated Stability Testing

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, the logic of its degradation can be visualized. The primary factors influencing its stability can be represented in a logical diagram.

G Factors Influencing this compound Stability cluster_0 Environmental Factors A This compound Solution B Degradation Products A->B Degradation pH Extreme pH (Acidic/Alkaline) pH->A influences pH->B Temp High Temperature Temp->A influences Temp->B Light UV/Visible Light Light->A influences Light->B

Caption: Factors Influencing this compound Stability

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for laboratory applications. While estimated and reported data are presented, it is strongly recommended that researchers perform in-house verification of these properties for critical applications to ensure accuracy and reproducibility. Proper storage in a cool, dark place is crucial to maintain the integrity of this dye.

References

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 127, a monoazo dye, has a well-established role in the textile industry for coloring protein and polyamide fibers.[1][2] However, its potential utility within the realms of biomedical research and drug development remains largely unexplored. This technical guide serves as a comprehensive resource for scientists interested in investigating the latent biological applications of this compound. Drawing upon the known chemical properties of this compound and the broader class of azo and acid dyes, this document outlines potential research avenues, details relevant experimental protocols, and provides a framework for evaluating its suitability as a biological stain, a fluorescent probe, or a cytotoxic agent. While direct biological studies on this compound are not currently available in scientific literature, this guide offers a roadmap for its potential repurposing in a research context.

Chemical and Physical Properties of this compound

This compound, also known as C.I. 18888, is a water-soluble, yellow powder with a molecular formula of C₂₆H₂₀Cl₂N₉NaO₄S and a molecular weight of 803.63 g/mol .[1][3][4] Its chemical structure is characterized by a single azo bond (-N=N-), which is responsible for its chromophoric properties.[1] The presence of sulfonic acid groups confers its acidic nature and water solubility, facilitating its application in aqueous dyeing processes.[2]

Table 1: Chemical and Physical Data of this compound

PropertyValueReference(s)
C.I. NameThis compound[1]
C.I. Number18888[1]
CAS Number73384-78-8[1][3]
Molecular FormulaC₂₆H₂₀Cl₂N₉NaO₄S[1][3]
Molecular Weight803.63 g/mol [1][3]
AppearanceYellow powder[1][3]
SolubilitySoluble in water[1][3]
Chemical ClassSingle Azo Dye[1]

Potential Research Application I: Cytotoxicity and Anticancer Research

A significant body of research has demonstrated that various azo dyes possess cytotoxic properties, and some have been investigated for their potential as anticancer agents.[5][6] The mechanism of cytotoxicity is often linked to the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[7]

Context from Structurally Related Azo Dyes

While no specific cytotoxicity data for this compound is available, studies on other azo dyes provide a basis for potential investigation. The 50% inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 2: Comparative IC50 Values of Various Azo Dyes on Glioblastoma (GB1B) Cell Line

Dye NameExposure TimeIC50 Value (µM)Reference(s)
Methyl Orange3 days26.47[5]
Methyl Orange7 days13.88[5]
Sudan I3 days60.86[5]
Sudan I7 days12.48[6]
Alizarin Yellow3 days45.71[6]
Alizarin Yellow7 days20.89[6]
Methyl Red3 days42.89[6]
Methyl Red7 days21.34[6]
Proposed Signaling Pathway for Azo Dye Cytotoxicity

The cytotoxic effects of azo dyes can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). A potential pathway involves the activation of p53, a tumor suppressor gene, in response to cellular stress or DNA damage caused by the dye or its metabolites.

p53_pathway Potential p53-Mediated Apoptotic Pathway for Azo Dyes AzoDye Azo Dye Metabolite (e.g., Aromatic Amine) CellularStress Cellular Stress / DNA Damage AzoDye->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential p53-mediated apoptotic pathway induced by azo dye metabolites.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Cytotoxicity Assay

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture 1. Culture cells to exponential growth phase cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow for cell attachment cell_seeding->incubation1 dye_prep 4. Prepare serial dilutions of this compound treatment 5. Treat cells with dye (include controls) dye_prep->treatment incubation2 6. Incubate for 24, 48, or 72 hours treatment->incubation2 add_mtt 7. Add MTT reagent to each well incubation3 8. Incubate for 2-4 hours (formation of formazan) add_mtt->incubation3 add_solvent 9. Add solubilization solvent (e.g., DMSO) incubation3->add_solvent read_plate 10. Read absorbance at ~570 nm add_solvent->read_plate

General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, or a cancer cell line of interest) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the dye-containing medium and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Research Application II: Histological Staining

As an acid dye, this compound has the potential to be used as a counterstain in histological applications. Acid dyes are anionic and bind to cationic components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix.[9][10]

Principles of Acid Dye Staining

Acid dyes, like eosin in the standard H&E stain, are negatively charged and bind to positively charged (acidophilic or eosinophilic) tissue components.[10] These include:

  • Cytoplasmic proteins

  • Mitochondria

  • Contractile filaments in muscle cells

  • Collagen fibers[9][10]

staining_principle Principle of Acid Dye Staining AcidDye This compound (Anionic, Negative Charge) Binding Electrostatic Binding AcidDye->Binding Tissue Tissue Component (e.g., Cytoplasmic Protein) TissueCharge Positively Charged (Cationic Groups, e.g., -NH3+) Tissue->TissueCharge at acidic pH TissueCharge->Binding StainedTissue Stained Tissue Binding->StainedTissue results in

Electrostatic interaction between an acid dye and tissue components.
Experimental Protocol: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general framework for evaluating this compound as a counterstain.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Stain with a standard hematoxylin solution (e.g., Harris's hematoxylin) for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • "Blue" in Scott's tap water substitute or running tap water.

  • This compound Staining:

    • Prepare a 0.5% (w/v) solution of this compound in distilled water with 0.5% acetic acid.

    • Immerse slides in the this compound solution for 1-5 minutes (optimization may be required).

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Potential Research Application III: Fluorescent Probe Development

The repurposing of industrial dyes for biomedical imaging is an active area of research.[11][12][13] While the fluorescent properties of this compound have not been characterized, its conjugated aromatic structure suggests it may possess some level of fluorescence. A critical first step would be to determine its excitation and emission spectra.

Proposed Workflow for Evaluating Fluorescent Properties

fluorescence_workflow cluster_characterization Spectroscopic Characterization cluster_imaging In Vitro Imaging cluster_modification Chemical Modification (Optional) abs_spec 1. Measure Absorbance Spectrum fluor_spec 2. Measure Excitation & Emission Spectra abs_spec->fluor_spec qy_calc 3. Calculate Quantum Yield fluor_spec->qy_calc cell_staining 4. Cell Staining & Microscopy qy_calc->cell_staining photostability 5. Assess Photostability cell_staining->photostability localization 6. Determine Subcellular Localization photostability->localization mod_strategy 7. Design & Synthesize Derivatives localization->mod_strategy prop_tuning 8. Tune Properties (e.g., Brightness, Targeting) mod_strategy->prop_tuning

Workflow for evaluating an industrial dye for fluorescence imaging.
Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or PBS).

  • Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra.

    • To measure the emission spectrum, excite the sample at its λmax and scan a range of higher wavelengths.

    • To measure the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower wavelengths.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., fluorescein).

Conclusion and Future Directions

This compound is an industrial dye with no currently documented applications in biomedical research. However, based on the known properties of the broader classes of azo and acid dyes, there are several plausible avenues for investigation. Its potential as a cytotoxic agent warrants exploration, particularly in the context of cancer cell lines. As an acid dye, it may serve as a useful counterstain in various histological protocols. Furthermore, a thorough characterization of its potential fluorescent properties could open the door to its development as a biological imaging agent, possibly after chemical modification to enhance its optical properties and biological specificity. This guide provides the foundational knowledge and experimental frameworks for researchers to begin exploring the untapped potential of this compound in scientific discovery and drug development.

References

Acid Yellow 127: A Technical Evaluation for Fluorescence Microscopy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the chemical properties and applications of Acid Yellow 127 reveals that while it is a widely used industrial dye, its utility as a primary fluorescent compound for microscopy is not established. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the current understanding and potential, albeit unconfirmed, fluorescent characteristics of this compound.

Executive Summary

This compound, a monoazo dye, is a staple in the textile and leather industries for its dyeing properties.[1][2][3][4] This guide consolidates available technical data to address its potential as a fluorescent compound for microscopy. The evidence indicates that this compound is not a conventional fluorescent probe. While some monoazo dyes exhibit fluorescence under specific conditions, the inherent properties of the azo bond can also quench fluorescence.[5] There is currently no direct scientific literature supporting the use of this compound for fluorescence microscopy.

Chemical and Spectroscopic Properties

A thorough review of available data reveals a lack of specific fluorescence spectroscopy information for this compound. Key identification and general properties are summarized below.

PropertyValueReference
C.I. Name This compound[3]
C.I. Number 18888[3][6]
CAS Number 73384-78-8[3][6]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[3]
Molecular Weight 803.63 g/mol [3]
Molecular Structure Single azo class[3]
Synonyms Weak Acid Yellow 3GL, Acid Yellow 5G, Acid Yellow 5GW, Neutral Brilliant Yellow 3GL, Neutral Yellow 3GL[4]
Solubility Soluble in water[7]
Appearance Yellow powder[7]

No data is publicly available for key fluorescence parameters such as excitation/emission maxima, quantum yield, or molar extinction coefficient.

Industrial Applications

The primary documented applications of this compound are in dyeing processes for various materials.

IndustryApplication
Textile Dyeing of wool, silk, and polyamide fabrics.[1][2][4]
Leather Coloring of leather goods.[3]
Other Used in paints, medicine, and cosmetics for shading.[6]

The Question of Fluorescence

While direct evidence is lacking, the possibility of fluorescence in this compound can be explored through the general behavior of its chemical class, monoazo dyes.

Potential for Fluorescence in Monoazo Dyes

Some monoazo dyes can function as "molecular rotors," where their fluorescence emission is sensitive to the viscosity of their environment.[2] This phenomenon occurs because, in a viscous medium, the rotational motion of the molecule around the nitrogen-nitrogen double bond of the azo group is restricted. This restriction can inhibit non-radiative decay pathways, leading to an increase in fluorescence intensity.[2]

Fluorescence Quenching by the Azo Bond

Conversely, the azo-bond itself is known to have a fluorescence quenching effect.[5] This property can lead to very weak or non-existent fluorescence in many azo dyes. The breaking of the azo-bond, for instance through chemical means, has been shown to dramatically increase the fluorescence intensity of the resulting compounds.[5]

Experimental Considerations and Methodologies

Given the absence of established protocols for using this compound in fluorescence microscopy, researchers interested in exploring its potential would need to undertake foundational experimental work.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for investigating the fluorescent properties of this compound.

G cluster_0 Spectroscopic Characterization cluster_1 Microscopy Application Testing A Prepare this compound Solutions (various solvents and viscosities) B Measure Absorbance Spectrum A->B C Measure Fluorescence Excitation-Emission Matrix (EEM) A->C D Determine Quantum Yield C->D E Cell/Tissue Staining with this compound D->E If Fluorescent Properties are Promising F Fluorescence Microscopy Imaging E->F H Evaluate Cytotoxicity E->H G Assess Photostability F->G

Figure 1: Hypothetical workflow for evaluating the fluorescence of this compound.
Methodological Details

  • Spectroscopic Analysis: Solutions of this compound should be prepared in a range of solvents with varying polarities and viscosities (e.g., water, ethanol, glycerol-water mixtures) to assess environmental effects on its spectral properties. Absorbance spectra can be measured using a standard UV-Vis spectrophotometer. Fluorescence spectra, including excitation and emission maxima, can be determined using a spectrofluorometer. Quantum yield, a measure of fluorescence efficiency, would need to be calculated relative to a known standard.

  • Microscopy and Staining: If promising fluorescence is detected, in vitro experiments could be designed. This would involve incubating cells or tissue sections with various concentrations of this compound. A fluorescence microscope equipped with appropriate filter sets (based on the determined excitation and emission spectra) would be required for imaging. Key parameters to evaluate would be staining specificity, signal-to-noise ratio, photostability under prolonged illumination, and any potential cytotoxic effects.

Conclusion

References

Fluorescent Probes in Drug Development: A Technical Guide to Fluoresceinyl-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Fluoresceinyl-Methotrexate (F-MTX) as a critical tool for researchers, scientists, and drug development professionals in the study of anticancer therapeutics.

This technical guide provides a comprehensive overview of Fluoresceinyl-Methotrexate (F-MTX), a key fluorescent analog of the chemotherapy agent Methotrexate (MTX). While the industrial dye "Acid Yellow 127" is chemically distinct and unrelated to F-MTX, the latter serves as an invaluable probe in biomedical research. This document details the synonyms, alternative names, and crucial scientific applications of F-MTX, with a focus on its use in understanding drug transport, target engagement, and resistance mechanisms.

Nomenclature and Identification of Fluoresceinyl-Methotrexate

Fluoresceinyl-Methotrexate is known by several synonyms and identifiers in scientific literature, which are crucial for accurate literature searches and material sourcing.

Identifier TypeIdentifier
Synonyms Fluoresceinated Methotrexate, F-MTX, FL-MTX, Methotrexate-fluorescein
CAS Numbers 71016-04-1, 83953-11-1[1]
Molecular Formula C₄₂H₃₈N₁₀O₈S[2]
Molecular Weight 842.9 g/mol [2]

It is critical to distinguish F-MTX from the textile dye this compound. This compound is a single azo class dye with the CAS number 73384-78-8 and the molecular formula C₂₆H₂₀Cl₂N₉NaO₄S.[3] Its applications are primarily in the dyeing of wool, silk, and other fabrics and it has no documented use in the biological research contexts described in this guide.[3]

Physicochemical and Spectroscopic Properties

F-MTX is synthesized by conjugating a fluorescein molecule to methotrexate. This allows for the visualization of MTX's intracellular journey and interaction with its target enzyme, dihydrofolate reductase (DHFR).

PropertyValue
Appearance Yellow solid
Solubility Soluble in buffers with pH > 6.5, DMF, and DMSO
Excitation Maximum (Ex) ~496 nm
Emission Maximum (Em) ~516 nm

Biological Activity and Quantitative Data

The addition of the fluorescein moiety to methotrexate can alter its biological activity. The following table summarizes key quantitative parameters comparing F-MTX to its parent compound, methotrexate.

ParameterFluoresceinyl-Methotrexate (F-MTX)Methotrexate (MTX)Significance
Primary Function Fluorescent probe for visualizing MTX uptake, DHFR levels, and transport.High-affinity competitive inhibitor of DHFR; therapeutic agent.F-MTX is a research tool, while MTX is the therapeutic drug.
DHFR Binding Affinity Retained, but moderately reduced.High-affinity competitive inhibitor.The fluorescein group can sterically hinder optimal binding to the enzyme.
Cytotoxicity (IC₅₀) Significantly lower (e.g., ~100-fold higher IC₅₀ in L1210 cells for one analog).High cytotoxicity in susceptible cell lines.The reduced cytotoxicity of F-MTX limits its use as a direct therapeutic agent.
Primary Uptake Mechanism Passive Diffusion.Carrier-Mediated Transport (at low concentrations); Passive Diffusion (at high concentrations).The bulky fluorescein moiety alters the interaction with key transporters.
Key Transporters Involved Not applicable (passive diffusion).Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Organic Anion Transporter Polypeptide (OATP).F-MTX is not a direct tracer for the parental drug's primary uptake pathway.

Experimental Protocols

Visualization of Intracellular DHFR using Fluorescence Microscopy

This protocol allows for the qualitative assessment of DHFR levels and localization within cells.

Materials:

  • Fluoresceinyl-Methotrexate (F-MTX)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~496 nm, Emission: ~516 nm)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Staining:

    • Prepare a working solution of F-MTX in pre-warmed, serum-free culture medium (typically 1-10 µM).

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the F-MTX working solution and incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Quantitative Analysis of DHFR Expression and MTX Uptake by Flow Cytometry

This protocol enables the quantification of DHFR levels and the assessment of MTX transport kinetics in a cell population.

Materials:

  • Fluoresceinyl-Methotrexate (F-MTX)

  • Single-cell suspension of cells of interest

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry buffer.

  • Staining:

    • Add F-MTX to the cell suspension to a final concentration of 1-10 µM.

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step twice.

  • Analysis:

    • Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.

    • Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular F-MTX.

Visualizing Cellular Mechanisms with Graphviz

Cellular Transport and Efflux of Methotrexate

The transport of methotrexate and its fluorescent analog across the cell membrane is a complex process involving multiple transporters. This diagram illustrates the key pathways for MTX uptake and efflux, which are critical in determining drug efficacy and resistance.

Methotrexate_Transport cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Uptake PCFT Proton-Coupled Folate Transporter (PCFT) MTX_ext->PCFT Uptake Passive Passive Diffusion MTX_ext->Passive High Conc. FMTX_ext Fluoresceinyl-MTX (F-MTX) FMTX_ext->Passive Uptake MTX_int MTX RFC->MTX_int PCFT->MTX_int Passive->MTX_int FMTX_int F-MTX Passive->FMTX_int MRP Multidrug Resistance Protein (MRP) MRP->MTX_ext MTX_int->MRP Efflux DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition FMTX_int->DHFR Binding

Caption: Cellular uptake and efflux pathways for Methotrexate (MTX) and Fluoresceinyl-MTX (F-MTX).

Experimental Workflow for Investigating Methotrexate Resistance

Fluoresceinyl-Methotrexate is a powerful tool for dissecting the mechanisms of cellular resistance to methotrexate. This workflow outlines a typical experimental approach using F-MTX and flow cytometry.

MTX_Resistance_Workflow start Start with Sensitive and Resistant Cell Lines stain Stain cells with Fluoresceinyl-Methotrexate (F-MTX) start->stain flow Analyze by Flow Cytometry stain->flow mfi Compare Mean Fluorescence Intensity (MFI) flow->mfi impaired_uptake Conclusion: Impaired Drug Uptake (Lower MFI in Resistant) mfi->impaired_uptake Resistant < Sensitive dhfr_amp Conclusion: DHFR Gene Amplification (Higher MFI in Resistant) mfi->dhfr_amp Resistant > Sensitive further_investigation Further Investigation: Altered DHFR Affinity (e.g., Competition Assay) mfi->further_investigation Resistant ≈ Sensitive

Caption: Workflow for investigating methotrexate resistance using Fluoresceinyl-MTX.

References

An In-depth Technical Guide to the Health and Safety of Acid Yellow 127 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Acid Yellow 127 (C.I. 18888; CAS No. 73384-78-8).[1][2][3] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Toxicological Profile

This compound is a colorful green-light yellow powder that is soluble in water.[1][4] While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, general principles for handling acid dyes and powdered chemicals should be strictly followed. As with all chemicals, it should be handled with care to avoid eye and skin contact, as well as inhalation of dusts or vapors.[5]

Potential Hazards:

  • Eye Irritation: Direct contact with the powder or concentrated solutions may cause serious eye irritation.[5]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation. Some acid dyes have been noted to cause allergic skin reactions.[6]

  • Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes and upper respiratory tract.[7]

  • Ingestion: While data is limited, ingestion may cause gastrointestinal discomfort.[7]

Quantitative Toxicological Data Summary

Data PointValueSource
CAS Number 73384-78-8[1][2][3]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[1][2]
Molecular Weight 803.63 g/mol [1][2]
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
OSHA PEL None established[8]
ACGIH TLV None established[8]

Health and Safety Precautions

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict hygiene practices, is mandatory.

2.1 Engineering Controls

  • Ventilation: Work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood or an area with local exhaust ventilation is required when handling the powder to minimize dust generation and accumulation.[7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7][9]

2.2 Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are required.[8][10] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.

  • Hand Protection: Chemically resistant gloves, such as nitrile or PVC, are mandatory.[6][11] Gloves should be inspected before use and changed immediately if contaminated.

2.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6]

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

  • Remove any contaminated clothing promptly and wash it before reuse.

Handling and Storage Procedures

3.1 Handling

  • Handle the smallest possible amounts in work areas.[12]

  • Avoid generating dust when handling the powder.

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • When preparing solutions, add the powder to the solvent slowly to prevent splashing.

3.2 Storage

  • Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[13]

  • Keep containers tightly closed and properly labeled.[9]

  • Store in a dedicated corrosives or acid cabinet. Wooden cabinets are preferable for long-term acid storage as metal can corrode.[9][14]

  • Segregate from incompatible materials, including strong bases, strong oxidizing agents, and flammable substances.[8][14] Store in secondary containment trays to manage potential spills.[13]

Emergency Protocols

4.1 First Aid Measures

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]

4.2 Spill Response

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate PPE.[16]

  • Containment and Cleanup: For a dry powder spill, cover with a plastic sheet to minimize spreading. Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that generate dust. Clean the spill area thoroughly.

  • Environmental Precautions: Prevent the substance from entering drains or watercourses.[6]

Diagrams and Workflows

5.1 Hierarchy of Controls for Chemical Safety

The diagram below illustrates the prioritized approach to mitigating hazards when working with chemicals like this compound. The most effective controls are at the top of the pyramid.

G cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) PPE PPE (Protect the worker with Personal Protective Equipment)

Caption: Hierarchy of controls for mitigating laboratory hazards.

5.2 Experimental Protocol: Preparation of a Stock Solution

The following protocol outlines a standard procedure for safely preparing a stock solution from a powdered dye like this compound.

Methodology:

  • Preparation: Assemble all necessary materials: this compound powder, appropriate solvent (e.g., deionized water), volumetric flask, weigh boat, spatula, and magnetic stir bar. Don appropriate PPE (lab coat, gloves, safety goggles).

  • Tare and Weigh: Place a clean weigh boat on an analytical balance and tare it. Carefully weigh the required amount of this compound powder in a chemical fume hood to prevent inhalation of dust.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask.

  • Dissolution: Add a small amount of the solvent to the flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

  • Dilution: Once the powder is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the chemical name, concentration, date of preparation, and your initials. Store the solution according to the guidelines in Section 3.2.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials in the appropriate chemical waste container. Clean all reusable equipment thoroughly.

Workflow Diagram: Stock Solution Preparation

This diagram visualizes the key steps and safety checkpoints in the experimental protocol.

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 weigh Weigh Powder (In Fume Hood) ppe->weigh Step 2 transfer Transfer Powder to Volumetric Flask weigh->transfer Step 3 dissolve Add Solvent & Dissolve transfer->dissolve Step 4 dilute Dilute to Final Volume dissolve->dilute Step 5 mix Mix Solution dilute->mix Step 6 label_store Label and Store Properly mix->label_store Step 7 cleanup Clean Work Area & Dispose of Waste label_store->cleanup Step 8 end End cleanup->end

Caption: Workflow for safely preparing a chemical stock solution.

References

Navigating the Nuances of Acid Yellow 127: A Technical Guide to Purity and Quality for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and integrity of experimental results are paramount. The quality of reagents, including dyes used as stains, tracers, or photosensitizers, is a critical and often overlooked variable. This technical guide provides an in-depth overview of the purity and quality specifications for Acid Yellow 127 (C.I. 18888; CAS 73384-78-8), a monoazo dye, to ensure its reliable application in a scientific context.

This compound, with the molecular formula C₂₆H₂₀Cl₂N₉NaO₄S and a molecular weight of 803.63 g/mol , is a water-soluble anionic dye.[1][2] While widely used in the textile and leather industries, its application in scientific research necessitates a more stringent set of quality control parameters than is typical for industrial-grade products. This guide outlines these specifications, provides detailed methodologies for their assessment, and offers a framework for ensuring the suitability of this compound for research purposes.

Core Quality Specifications for Research-Grade this compound

For scientific use, the purity of this compound should be defined by a comprehensive set of parameters that go beyond simple dye content. The following tables summarize the key specifications that researchers should consider when sourcing this dye.

Table 1: Physicochemical and General Specifications

ParameterSpecificationImportance in Research
C.I. Number 18888Ensures correct dye identity.
CAS Number 73384-78-8Unique chemical identifier for database searches and regulatory purposes.
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄SDefines the chemical composition.
Molecular Weight 803.63 g/mol Crucial for accurate solution preparation and molar concentration calculations.
Appearance Homogeneous Yellow PowderVisual inspection for consistency and absence of foreign matter.
Solubility Soluble in WaterEnsures ease of preparation for aqueous buffers and staining solutions.[1]
Moisture Content < 5%High moisture content can affect the accuracy of weighing and concentration calculations.

Table 2: Spectrophotometric and Chromatographic Purity Specifications

ParameterSpecificationImportance in Research
Dye Content (by Titration) > 95%Determines the actual amount of the active dye molecule in the powder.
Chromatographic Purity (HPLC) > 98% (main peak area)Indicates the presence of impurities from synthesis or degradation, which could interfere with experiments.
Maximum Absorption (λmax) Typically in the range of 400-440 nm in waterA key identifier of the dye. Shifts in λmax can indicate impurities or pH effects.
Molar Absorptivity (ε) To be determined in a specified solvent (e.g., water or ethanol)A measure of how strongly the dye absorbs light at a given wavelength; essential for quantitative analysis using the Beer-Lambert law.

Table 3: Impurity and Contaminant Limits

ParameterSpecificationImportance in Research
Insoluble Matter < 0.5%Insoluble particles can interfere with microscopic imaging and other sensitive analytical techniques.
Heavy Metals (e.g., Pb, As, Hg) < 20 ppm (total)Heavy metal contamination can be toxic to biological systems and interfere with certain assays.
Aromatic Amines To be specified (e.g., below detection limits by HPLC)Azo dyes can degrade to form potentially carcinogenic aromatic amines.[3]

Experimental Protocols for Quality Assessment

Researchers can employ the following methodologies to verify the quality of this compound.

Determination of Dye Content by Titrimetric Analysis

This method provides a quantitative measure of the total dye content.

  • Principle: The azo group (-N=N-) in the dye is reduced by a standard solution of titanium(III) chloride (TiCl₃) in an acidic medium. The endpoint is detected by a redox indicator.

  • Reagents:

    • Titanium(III) chloride solution (0.1 N), standardized

    • Sodium tartrate

    • Hydrochloric acid (concentrated)

    • Redox indicator (e.g., Safranine T)

    • Oxygen-free nitrogen gas

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of deionized water.

    • Add 10 g of sodium tartrate and 30 mL of concentrated hydrochloric acid.

    • Heat the solution to 60-70°C while bubbling nitrogen gas through it to remove oxygen.

    • Add a few drops of the redox indicator.

    • Titrate with the standardized 0.1 N TiCl₃ solution until the indicator color changes.

    • Calculate the dye content based on the stoichiometry of the reaction.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.

  • Principle: The dye sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase (column) and the mobile phase. A UV-Vis detector is used to quantify the separated components.

  • Instrumentation:

    • HPLC system with a gradient pump

    • UV-Vis or Photodiode Array (PDA) detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 50 mM Ammonium Acetate in water[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: Start with 5% B, ramp to 45% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: The λmax of the dye (e.g., 428 nm)[4]

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

Characterization by UV-Visible Spectrophotometry

This technique is used to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).

  • Principle: A solution of the dye is placed in a spectrophotometer, and its absorbance is measured at various wavelengths of light. The wavelength at which the absorbance is highest is the λmax. The molar absorptivity can be calculated using the Beer-Lambert law (A = εcl).

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) with a known concentration (e.g., 10⁻⁴ M).[5]

    • Perform a wavelength scan from 300 nm to 700 nm to determine the λmax.[6]

    • Measure the absorbance (A) at the λmax.

    • Calculate the molar absorptivity (ε) using the formula: ε = A / (c * l), where 'c' is the molar concentration and 'l' is the path length (1 cm).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the quality control experiments.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Dye dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection at λmax separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % integrate->calculate end end calculate->end Report Purity

Caption: Workflow for Purity Assessment of this compound by HPLC.

Spectrophotometry_Workflow start Prepare Stock Solution (Known Concentration) scan Wavelength Scan (300-700 nm) start->scan Determine λmax measure Measure Absorbance at λmax scan->measure calculate Calculate Molar Absorptivity (ε) measure->calculate Using Beer-Lambert Law report Report λmax and ε calculate->report

Caption: Workflow for Spectrophotometric Characterization of this compound.

Conclusion

For scientists and researchers, the adage "know your reagents" is fundamental to achieving reliable and reproducible results. This guide provides a framework for understanding and assessing the purity and quality of this compound for scientific use. By insisting on comprehensive specifications from suppliers and having the capability to perform in-house verification, the scientific community can mitigate the risks associated with reagent variability and enhance the integrity of their research. It is recommended to always request a lot-specific Certificate of Analysis to obtain the most accurate and detailed quality information.

References

Navigating the Landscape of Acid Yellow 127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of Acid Yellow 127. While primarily utilized in industrial settings, this document explores its characteristics and provides a framework for its potential, though currently undocumented, use in a research capacity.

Commercial Availability and Physicochemical Properties

This compound is a monoazo dye predominantly available from commercial suppliers as an industrial-grade product for applications in the textile, leather, and ink industries.[1][2][3][4][5] At present, dedicated suppliers of research-grade or certified reference material for this compound have not been identified. Researchers seeking to utilize this dye would likely need to source it from industrial suppliers and perform independent purification and analysis to meet the stringent requirements of research applications.

Below is a summary of the available physicochemical data for industrial-grade this compound, compiled from various suppliers.

PropertyValueSource(s)
C.I. Name This compound[1][2]
CAS Number 73384-78-8[1][2]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[1][2]
Molecular Weight 648.46 g/mol [1]
Appearance Yellow Powder[1][2]
Solubility Water Soluble[1][2]

Potential Research Applications: A Theoretical Framework

Extensive literature searches did not yield any established protocols or publications detailing the use of this compound in biological research, including cell staining, fluorescence microscopy, or drug development. However, based on the general properties of acid dyes, we can extrapolate potential, albeit hypothetical, applications.

Histological Staining

Acid dyes, in general, are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm and connective tissue.[6][7] This makes them suitable as counterstains in various histological techniques. A general protocol for using an acid dye as a counterstain with hematoxylin is outlined below. It is crucial to note that this is a generalized procedure and would require significant optimization for this compound.

General Protocol for Hematoxylin and Acid Dye Counterstaining: [6]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in a suitable hematoxylin solution (e.g., Harris' Hematoxylin) for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol with brief dips.

    • Wash in running tap water.

    • Blue the sections in a suitable bluing agent.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with Acid Dye (Hypothetical for this compound):

    • Immerse slides in a prepared solution of this compound. The optimal concentration and duration would need to be determined empirically.

    • Briefly wash in distilled water to remove excess dye.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Diagram of General Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Hematoxylin Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain Hematoxylin Counterstain Counterstain Nuclear_Stain->Counterstain Acid Dye (e.g., this compound) Dehydration2 Dehydration Counterstain->Dehydration2 Clearing Clearing Dehydration2->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining of paraffin-embedded tissues.

Fluorescence Microscopy

This compound is a monoazo dye.[1] While some monoazo dyes exhibit fluorescent properties, this is not a universal characteristic and no data on the fluorescent properties of this compound is currently available.[8][9] Should it possess intrinsic fluorescence, it could potentially be explored as a fluorescent probe. The experimental workflow would involve determining its excitation and emission spectra and assessing its photostability and quantum yield.

Diagram of a Hypothetical Experimental Workflow for Characterizing a Fluorescent Dye

G Dye This compound Solution Spectrofluorometer Spectrofluorometer Dye->Spectrofluorometer Photostability Assess Photostability Dye->Photostability Microscope Fluorescence Microscope Dye->Microscope Excitation Determine Excitation Spectrum Spectrofluorometer->Excitation Emission Determine Emission Spectrum Spectrofluorometer->Emission QuantumYield Calculate Quantum Yield Emission->QuantumYield CellImaging Live/Fixed Cell Imaging Microscope->CellImaging G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Effect

References

Methodological & Application

Application Notes and Protocols for Acid Yellow 127 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127 is a water-soluble, anionic azo dye that presents as a colorful, greenish-yellow powder.[1][2] While its primary applications are in the textile and leather industries for dyeing wool, silk, and polyamide fabrics, its properties suggest potential utility as a counterstain in histological applications.[1][2][3][4][5] Acid dyes, in general, are utilized in histology to stain basic tissue components such as the cytoplasm, muscle, and connective tissue, providing a contrasting color to nuclear stains like hematoxylin.[6][7] The mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins within these tissue structures.[6][7]

These application notes provide a detailed, generalized protocol for the use of this compound as a counterstain in a standard histological workflow. It is important to note that specific optimization of staining times and concentrations will be necessary depending on the tissue type and desired staining intensity.

Properties of this compound

PropertyDescriptionSource
C.I. Name This compound[1][2]
C.I. Number 18888[1][2]
CAS Number 73384-78-8[1][2]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[1][2]
Molecular Weight 803.63 g/mol [1][2]
Appearance Yellow powder[1][2]
Solubility Soluble in water[1][2]
Primary Applications Dyeing of wool, silk, polyamide fibers, and leather.[1][2][3][4][5]

Experimental Protocol: this compound as a Histological Counterstain

This protocol outlines the use of this compound as a counterstain following nuclear staining with hematoxylin.

Materials:

  • This compound (powder)

  • Distilled water

  • Glacial acetic acid

  • Harris' Hematoxylin (or other suitable hematoxylin solution)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (optional)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Permanent mounting medium

  • Paraffin-embedded tissue sections on slides

Reagent Preparation:

  • This compound Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Add 0.5 mL of glacial acetic acid to enhance staining.

    • Mix well until fully dissolved. The solution should be a clear, greenish-yellow.[1][2]

    • Filter the solution before use to remove any particulate matter.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer to 100% ethanol for 2 changes of 3 minutes each.

    • Transfer to 95% ethanol for 2 changes of 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

    • Wash in running tap water.

    • Blue the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5-10 minutes.

    • Wash in running tap water.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound staining solution for 1-3 minutes. Note: Staining time should be optimized based on tissue type and desired intensity.

    • Briefly wash in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).

    • Clear in xylene (or substitute) for 2 changes of 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue: Shades of yellow

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration Dehydration (Graded Ethanol) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for histological staining using this compound as a counterstain.

Staining_Mechanism cluster_components cluster_dyes Tissue Tissue Components Basic Basic Components (+) (Cytoplasm, Muscle, Collagen) Acidic Acidic Components (-) (Nuclei - DNA/RNA) Acid_Dye This compound (-) Acid_Dye->Basic Electrostatic Attraction Basic_Dye Hematoxylin (+) Basic_Dye->Acidic Electrostatic Attraction

Caption: Logical relationship of electrostatic interactions in histological staining.

References

Application Notes and Protocols for Protein Gel Staining

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Staining Protein Gels with Acidic Dyes

General Principles of Acidic Dye Staining

Acidic dyes, such as Coomassie Brilliant Blue, are anionic and bind to proteins non-covalently. The staining mechanism relies on the electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues in an acidic environment, supplemented by Van der Waals forces.[1][2][3]

  • Acidic Environment: In an acidic solution, the amine groups (-NH2) of basic amino acid residues (lysine, arginine, and histidine) become protonated (-NH3+), conferring a net positive charge to the proteins.[2][3]

  • Dye Binding: The negatively charged sulfonic acid groups (-SO3-) on the dye molecule then bind to these positively charged sites on the protein.[1][2] This interaction is the primary basis for staining.

  • Fixation: Before staining, a fixation step, typically using a solution of methanol and acetic acid, is crucial.[4] This step precipitates the proteins within the gel matrix, preventing their diffusion out of the gel during the staining and destaining processes.[4]

  • Destaining: After staining, the gel is placed in a destaining solution (often the same composition as the fixative but without the dye) to remove the excess, unbound dye from the gel matrix. This increases the contrast between the stained protein bands and the clear background.[5]

Below is a diagram illustrating the binding mechanism of acidic dyes to proteins.

Acidic_Dye_Binding cluster_protein Protein in Acidic Solution cluster_dye Acidic Dye cluster_complex Protein-Dye Complex Protein {Protein | +H₃N-Lys | +H₃N-Arg} Complex {Stained Protein | Protein-Dye} Protein->Complex Electrostatic Interaction Dye {Dye Molecule | -SO₃⁻} Dye->Complex

Caption: Mechanism of acidic dye binding to proteins.

Data Presentation: Comparison of Common Protein Staining Methods

The choice of a protein stain depends on the required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry.[6][7][8]

FeatureCoomassie Brilliant BlueSilver StainingFluorescent Stains (e.g., SYPRO Ruby)
Limit of Detection 8-50 ng[4][9]0.25-1 ng[8]< 1 ng[9]
Linear Dynamic Range Good (Approx. 1 order of magnitude)[9]Narrow[8][9]Wide (>3 orders of magnitude)[8][9]
Staining Time 1 hour to overnight[5]Long and complex[10]90 minutes to 3 hours[11]
Ease of Use Simple, robust protocol[12]Multi-step, complex protocol[10]Simple protocol[13]
Compatibility with Mass Spectrometry Yes (especially G-250)[12]Limited (protocol dependent)[14]Yes[14]
Reversibility NoNoYes
Cost LowModerateHigh

Experimental Protocols

General Workflow for Protein Gel Staining

The overall process for staining protein gels is a sequential procedure involving fixation, staining, and destaining to visualize the protein bands.[7]

Staining_Workflow Electrophoresis 1. SDS-PAGE Run Gel Fixation 2. Fixation (e.g., Methanol/Acetic Acid) Electrophoresis->Fixation Staining 3. Staining (Incubate with Dye Solution) Fixation->Staining Destaining 4. Destaining (Remove Background Stain) Staining->Destaining Imaging 5. Imaging & Analysis (Scan or Photograph Gel) Destaining->Imaging

Caption: General experimental workflow for protein gel staining.

Protocol 1: Classic Coomassie Brilliant Blue R-250 Staining

This is a traditional and widely used method for routine protein visualization.[15]

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Staining trays

  • Orbital shaker

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean staining tray. Add enough Staining Solution to completely cover the gel. This solution acts as both the fixative and the stain.

  • Staining: Incubate the gel with gentle agitation on an orbital shaker for 2-4 hours at room temperature. For thicker gels, a longer staining time may be required.

  • Destaining: Decant the staining solution. The stain can often be reused. Add Destaining Solution to the tray, ensuring the gel is fully submerged.

  • Background Removal: Agitate the gel in the destaining solution. Change the solution every 30-60 minutes until the background is clear and the protein bands are distinctly visible against a transparent background. To speed up destaining, a piece of foam or a Kimwipe can be placed in the corner of the tray to absorb the free dye.

  • Storage: Once sufficiently destained, the gel can be stored in water or 7% acetic acid at 4°C.

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

This method offers higher sensitivity and lower background staining compared to the R-250 method, often requiring only a water wash for destaining.[16][17]

Materials:

  • Fixing Solution (Optional but Recommended): 50% (v/v) ethanol, 2% (v/v) phosphoric acid.

  • Staining Solution: Commercially available or prepared as 0.08% (w/v) Coomassie G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol.[17]

  • Wash Solution: Deionized water.

  • Staining trays

  • Orbital shaker

Procedure:

  • Pre-wash (Optional): To remove SDS, wash the gel three times with deionized water for 10 minutes each with gentle agitation.[17]

  • Fixation: (If not pre-washing with stain) Incubate the gel in Fixing Solution for at least 1 hour. This step is crucial for preventing protein diffusion, especially for low molecular weight proteins.

  • Staining: Decant the fixing solution. Shake the colloidal Coomassie solution well to ensure the dye particles are suspended.[18] Add enough stain to cover the gel and incubate with gentle agitation for at least 3 hours to overnight.[19] Protein bands may become visible within minutes.[16]

  • Destaining: Decant the staining solution. Wash the gel with deionized water. Change the water several times over 1-3 hours until the background is clear.[11] The gel can be left in water for several days without significant loss of sensitivity.[11]

  • Imaging: The gel is now ready for imaging and analysis. Storing the gel in water enhances the color intensity of the bands.[18]

References

Preparing Acid Yellow 127 Stock Solutions for Biological Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acid Yellow 127 is a water-soluble, yellow azo dye.[1][2][3] While its primary application is in the textile and paper industries, its potential use in biological research as a stain or tracer warrants investigation.[4] As with many azo dyes, its utility in biological systems is not well-documented, and researchers should proceed with empirical validation for their specific applications. Some azo dyes have been noted for their potential cytotoxic effects, which should be a key consideration in experimental design.[1][5][6]

When preparing this compound for biological experiments, the choice of solvent is critical. While it is soluble in water, for cell-based assays, a stock solution in dimethyl sulfoxide (DMSO) is often preferred, as it can facilitate cell membrane penetration. However, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally at or below 0.1%) to minimize cytotoxicity.[7]

The stability of this compound solutions can be influenced by factors such as pH, light exposure, and temperature. It is advisable to prepare fresh solutions for optimal results and store stock solutions protected from light, potentially at low temperatures, to minimize degradation.

Chemical and Physical Properties of this compound
PropertyValue
C.I. Name This compound
CAS Number 73384-78-8[2][8]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[2]
Molecular Weight 803.63 g/mol [2][9]
Appearance Yellow powder[3]
Solubility Soluble in water[2][3]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required and the potential for precipitation upon dilution in buffer is minimal.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • 15 mL or 50 mL sterile conical tubes

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 803.63 g/mol = 0.08036 g = 80.36 mg

  • Weigh the powder: Carefully weigh out approximately 80.36 mg of this compound powder on an analytical balance.

  • Dissolve the powder: Transfer the weighed powder to a 15 mL conical tube. Add a small amount of sterile water (e.g., 2-3 mL) and vortex thoroughly to create a slurry.

  • Bring to final volume: Add sterile water to the tube to bring the final volume to 10 mL.

  • Ensure complete dissolution: Vortex the solution until all the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Protect from light by wrapping the tubes in aluminum foil.

Preparation of a 10 mM DMSO Stock Solution

This protocol is recommended for cell-based assays where improved cell permeability is desired.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Calculate the required mass: As in the aqueous protocol, weigh out approximately 8.04 mg of this compound to prepare 1 mL of a 10 mM stock solution.

  • Weigh the powder: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be used if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Recommended Solvent Concentrations for Cell Culture
SolventRecommended Starting Stock ConcentrationMaximum Final Concentration in Media
DMSO 10-20 mM≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)[7]
Water 1-10 mMDependent on experimental buffer compatibility

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Add Solvent Add Solvent Weigh Powder->Add Solvent Vortex/Mix Vortex/Mix Add Solvent->Vortex/Mix Sterile Filter Sterile Filter Vortex/Mix->Sterile Filter Optional Aliquot Aliquot Vortex/Mix->Aliquot Sterile Filter->Aliquot Store Store Aliquot->Store

Caption: Workflow for Preparing this compound Stock Solutions.

logical_relationship Solvent Selection and Working Solution Preparation Start Start Application Type? Application Type? Start->Application Type? Cell-Based Assay Cell-Based Assay Application Type?->Cell-Based Assay Cellular Aqueous Application Aqueous Application Application Type?->Aqueous Application Non-cellular Prepare DMSO Stock Prepare DMSO Stock Cell-Based Assay->Prepare DMSO Stock Prepare Aqueous Stock Prepare Aqueous Stock Aqueous Application->Prepare Aqueous Stock Dilute in Media Dilute in Media Prepare DMSO Stock->Dilute in Media Prepare Aqueous Stock->Dilute in Media Check for Precipitation Check for Precipitation Dilute in Media->Check for Precipitation Proceed with Experiment Proceed with Experiment Check for Precipitation->Proceed with Experiment No Optimize Dilution Optimize Dilution Check for Precipitation->Optimize Dilution Yes Optimize Dilution->Dilute in Media

Caption: Decision-making for Solvent Choice and Use.

References

Application Notes and Protocols: Optimal pH Conditions for Acid Yellow 127 Dye Binding to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127, also known as C.I. 18888, is a water-soluble anionic azo dye.[1] Its molecular structure contains sulfonic acid groups, which are negatively charged at most pH values. This characteristic governs its interaction with proteins, making it a useful tool in various biological and analytical applications, including protein staining and quantification. The binding of this compound to proteins is significantly influenced by the pH of the surrounding medium, as this affects the ionization state of both the dye and the amino acid residues on the protein surface. Understanding and optimizing the pH is therefore critical for achieving sensitive and reproducible results in protein-binding assays.

Principle of pH-Dependent Binding

The primary mechanism for the binding of acid dyes like this compound to proteins is electrostatic interaction. Proteins are composed of amino acids, some of which have ionizable side chains. Under acidic conditions, the amino groups (-NH2) on basic amino acid residues (such as lysine, arginine, and histidine) and the N-terminal of the protein become protonated, acquiring a positive charge (-NH3+).[2] These positively charged sites on the protein then serve as binding locations for the negatively charged sulfonate groups (SO3-) of the this compound dye molecules.

The overall charge of a protein is dependent on the pH and its isoelectric point (pI). At a pH below the pI, the protein will have a net positive charge, which enhances its affinity for anionic dyes. Conversely, at a pH above the pI, the protein will have a net negative charge, leading to electrostatic repulsion and reduced dye binding. Therefore, for optimal binding of this compound, the pH of the solution should be adjusted to be below the pI of the target protein to ensure a sufficient number of positively charged binding sites.

Optimal pH Conditions for this compound Binding

Acid dyes are generally applied in acidic, weakly acidic, or neutral media for dyeing protein fibers like wool and silk.[3] For "weak acid dyes," a category that includes this compound, dyeing is typically carried out in a weakly acidic bath.[1][4] Patent literature describing the dyeing of wool/polyamide fiber blends with a mixture including this compound specifies adjusting the pH to a range of 4.5-5.0 using acetic acid.[5] Furthermore, a study on the adsorption of this compound onto fish scales, which are primarily composed of collagen (a protein), found that the optimal pH for binding was 2.0.[6]

Taken together, this information suggests that the optimal pH for this compound binding to proteins is in the acidic range, likely between pH 2.0 and 5.0 . The ideal pH within this range may vary depending on the specific protein and its isoelectric point. For proteins with a high pI, a less acidic pH may be sufficient, while for proteins with a low pI, a more acidic environment will be necessary to induce a net positive charge.

Quantitative Data Summary

The following table summarizes the pH conditions for this compound interaction with protein-based materials as found in the literature. It is important to note that these are for different applications and should be considered as a guide for optimizing a specific protein-binding assay.

ApplicationProtein/MaterialRecommended/Optimal pHReference
DyeingWool/Polyamide Fiber Blends4.5 - 5.0[5]
AdsorptionFish Scales (Collagen)2.0[6]
General DyeingProtein Fibers (Wool, Silk)Acidic to Weakly Acidic[1][7][8]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Binding to a Target Protein

This protocol provides a general framework for determining the optimal pH for the interaction between this compound and a specific protein of interest using spectrophotometry.

Materials:

  • This compound (C.I. 18888)

  • Purified target protein of known concentration

  • A series of buffers with pH values ranging from 2.0 to 7.0 (e.g., glycine-HCl for pH 2.0-3.5, sodium acetate for pH 3.6-5.6, sodium phosphate for pH 5.8-7.0)

  • Spectrophotometer capable of measuring absorbance in the visible range (e.g., 400-600 nm)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound powder in deionized water to prepare a stock solution (e.g., 1 mg/mL). Protect from light.

  • Prepare protein solutions: Dilute the purified target protein to a working concentration (e.g., 0.1-1.0 mg/mL) in each of the different pH buffers.

  • Prepare dye-buffer solutions: Dilute the this compound stock solution to a working concentration (e.g., 10-50 µg/mL) in each of the different pH buffers.

  • Binding reaction:

    • In separate microcentrifuge tubes or wells of a 96-well plate, mix a fixed volume of the protein solution with a fixed volume of the corresponding dye-buffer solution.

    • Include control samples for each pH:

      • Blank: Buffer only.

      • Dye control: Dye-buffer solution only.

      • Protein control: Protein solution in buffer only.

  • Incubation: Incubate the mixtures at room temperature for a set period (e.g., 15-30 minutes) to allow for binding to reach equilibrium.

  • Spectrophotometric measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the this compound-protein complex. This can be done by scanning the spectrum of one of the protein-dye mixtures from 400 to 600 nm.

    • Measure the absorbance of all samples at the determined λmax.

  • Data analysis:

    • Subtract the absorbance of the corresponding dye control and protein control from the absorbance of the protein-dye mixture to obtain the net absorbance due to binding.

    • Plot the net absorbance as a function of pH. The pH at which the highest net absorbance is observed represents the optimal pH for the binding of this compound to the target protein under these conditions.

Protocol 2: Staining of Proteins in Polyacrylamide Gels with this compound

This protocol describes a general procedure for staining proteins in polyacrylamide gels following electrophoresis. The acidic conditions of the staining solution are crucial for effective protein visualization.

Materials:

  • Polyacrylamide gel containing separated proteins

  • Staining solution: 0.1% (w/v) this compound in a solution of 10% (v/v) acetic acid and 40% (v/v) methanol.

  • Destaining solution: 10% (v/v) acetic acid and 40% (v/v) methanol in deionized water.

  • Shaking platform

Procedure:

  • Fixation: After electrophoresis, place the gel in the staining solution. The acidic methanol solution will simultaneously fix the proteins in the gel and initiate staining.

  • Staining: Gently agitate the gel on a shaking platform for 30-60 minutes at room temperature.

  • Destaining: Transfer the gel to the destaining solution.

  • Washing: Gently agitate the gel in the destaining solution. Change the destaining solution every 30 minutes until the background of the gel is clear and the protein bands are clearly visible as yellow bands.

  • Storage: The destained gel can be stored in deionized water.

Visualizations

Experimental_Workflow_for_Optimal_pH_Determination A Prepare Buffer Series (pH 2.0 - 7.0) B Prepare Protein Solutions in each pH buffer A->B C Prepare this compound Solutions in each pH buffer A->C D Mix Protein and Dye Solutions (for each pH) B->D C->D E Incubate (Room Temperature, 15-30 min) D->E F Measure Absorbance at λmax E->F G Plot Net Absorbance vs. pH F->G H Determine Optimal pH G->H

Caption: Workflow for determining the optimal pH for this compound protein binding.

Protein_Gel_Staining_Protocol start Polyacrylamide Gel (post-electrophoresis) fix_stain Fixation and Staining (0.1% this compound in 10% Acetic Acid, 40% Methanol) 30-60 min start->fix_stain destain Destaining (10% Acetic Acid, 40% Methanol) fix_stain->destain wash Wash with Destain Solution (repeat until background is clear) destain->wash visualize Visualize Yellow Protein Bands wash->visualize

Caption: Protocol for staining proteins in polyacrylamide gels with this compound.

Conclusion

The binding of this compound to proteins is a pH-dependent process, with optimal interactions occurring in acidic conditions, likely within the pH range of 2.0 to 5.0. This is attributed to the electrostatic attraction between the anionic sulfonate groups of the dye and the protonated amino groups on the protein surface. For any new application, it is recommended to empirically determine the optimal pH for the specific protein of interest to ensure maximum sensitivity and reproducibility. The provided protocols offer a starting point for such optimization and for the general use of this compound in protein staining applications.

References

Application Notes: Staining of Collagen and Muscle Tissue with Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Yellow 127, also known by its Colour Index name C.I. 18888, is a water-soluble anionic dye.[1] While extensively utilized in the textile and leather industries for its vibrant yellow hue, its application in biological staining is not well-documented.[2] However, based on its properties as an acid dye, this compound holds potential as a counterstain in histological techniques for the differential visualization of connective tissue and muscle.[3]

Acid dyes are anionic and bind to cationic (basic) components of tissues, such as the amino groups in proteins like collagen and muscle fibers.[3] In trichrome staining methods, a combination of acid dyes of differing molecular weights and selective affinities are used to distinguish between various tissue elements. Typically, a smaller molecular weight dye is first applied to stain the cytoplasm and muscle, followed by a polyacid solution that acts as a differentiator, and finally a larger molecular weight dye to stain collagen.

These application notes provide a proposed protocol for the use of this compound as a component in a trichrome-like staining procedure, adapted from established methods for other yellow acid dyes like Metanil Yellow. The provided protocols are intended for research and validation purposes.

Principle of Staining

The proposed method is a sequential staining technique designed to differentiate collagen from muscle and other tissue components. The procedure involves the following key steps:

  • Nuclear Staining: An iron hematoxylin solution is used to stain the cell nuclei black, providing clear morphological detail.

  • Cytoplasmic and Muscle Staining: An acid dye solution, such as Biebrich Scarlet-Acid Fuchsin, is used to stain muscle, cytoplasm, and red blood cells red.

  • Differentiation: A phosphomolybdic or phosphotungstic acid solution is applied. This polyacid acts as a decolorizing agent, removing the red stain from the collagen fibers while leaving the muscle and cytoplasm stained.

  • Collagen Counterstaining: this compound is then applied. Due to its anionic nature, it will bind to the now available cationic sites on the collagen fibers, staining them yellow.

Quantitative Data for Staining Solutions

The following table provides the formulation for the necessary solutions in the proposed this compound staining protocol. These concentrations are based on standard trichrome staining procedures and may require optimization for specific tissues and fixatives.

Solution Component Concentration/Amount Solvent
Bouin's Fluid (Mordant) Picric Acid, Saturated Aqueous Solution75 mL-
Formaldehyde, 37-40%25 mL-
Glacial Acetic Acid5 mL-
Weigert's Iron Hematoxylin (Working) Solution A: Hematoxylin in 95% Ethanol1% (w/v)95% Ethanol
Solution B: Ferric Chloride in Distilled H2O29% (w/v)Distilled Water
Hydrochloric Acid, Concentrated1 mL-
Biebrich Scarlet-Acid Fuchsin Biebrich Scarlet0.9 g1% Acetic Acid (aq)
Acid Fuchsin0.1 g1% Acetic Acid (aq)
Differentiating Solution Phosphomolybdic Acid5 gDistilled Water
Phosphotungstic Acid5 gDistilled Water
This compound Staining Solution This compound (C.I. 18888)2.0 g2.5% Acetic Acid (aq)

Experimental Protocols

This section details the step-by-step procedure for staining paraffin-embedded tissue sections with the proposed this compound method.

I. Specimen Preparation
  • Fixation: Fix tissue specimens in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut paraffin sections at 4-6 µm thickness and mount on adhesive-coated slides.

  • Deparaffinization and Rehydration:

    • Place slides in an oven at 60°C for 30 minutes.

    • Immerse in two changes of xylene for 5 minutes each.

    • Immerse in two changes of 100% ethanol for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

II. Staining Procedure
  • Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's fluid at 56-60°C for 1 hour to improve staining quality.

  • Washing: If mordanted, wash the slides in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 5-10 seconds.

    • "Blue" the sections in running tap water or Scott's tap water substitute for 5 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in the Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes. This step is critical for the selective removal of the red stain from collagen.

    • Rinse in distilled water.

  • Collagen Staining:

    • Stain in the this compound solution for 10-15 minutes.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of absolute ethanol, 2 minutes each.

    • Clear in two changes of xylene, 5 minutes each.

    • Mount with a resinous mounting medium.

Expected Staining Results
  • Collagen: Yellow

  • Muscle: Red

  • Cytoplasm: Red

  • Nuclei: Black

Diagrams

Staining_Workflow start Deparaffinized and Hydrated Sections mordant Mordant in Bouin's Fluid (56-60°C, 1 hr) start->mordant wash1 Wash in Running Water mordant->wash1 hematoxylin Stain in Weigert's Iron Hematoxylin (10 min) wash1->hematoxylin wash2 Wash and Blue in Tap Water hematoxylin->wash2 scarlet_fuchsin Stain in Biebrich Scarlet-Acid Fuchsin (10-15 min) wash2->scarlet_fuchsin rinse1 Rinse in Distilled Water scarlet_fuchsin->rinse1 differentiate Differentiate in Phosphomolybdic- Phosphotungstic Acid (10-15 min) rinse1->differentiate rinse2 Rinse in Distilled Water differentiate->rinse2 acid_yellow Stain in This compound (10-15 min) rinse2->acid_yellow rinse3 Rinse in Distilled Water acid_yellow->rinse3 dehydrate_clear Dehydrate and Clear rinse3->dehydrate_clear mount Mount dehydrate_clear->mount Staining_Principle cluster_tissue Tissue Section cluster_stains Staining Solutions collagen Collagen (+) muscle Muscle (+) nuclei Nuclei (-) hematoxylin Hematoxylin (+) hematoxylin->nuclei Binds to Phosphate Groups scarlet_fuchsin Biebrich Scarlet- Acid Fuchsin (-) scarlet_fuchsin->collagen Initially Binds, then Differentiated scarlet_fuchsin->muscle Binds to Amino Groups acid_yellow This compound (-) acid_yellow->collagen Binds to Amino Groups

References

Application of Fluorescent Dyes in Plant Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Acid Yellow 127: Extensive research has revealed no documented applications of this compound in the field of plant microscopy. This dye is primarily utilized in the textile and leather industries for dyeing purposes. For researchers and scientists seeking to employ yellow fluorescence in plant microscopy, a number of well-established alternative dyes are available with proven efficacy. This document provides detailed application notes and protocols for these validated fluorescent probes.

Alternative Yellow Fluorescent Dyes for Plant Microscopy

Several fluorescent dyes are available for visualizing various components of plant cells, including cell walls, cytoplasm, and vacuoles, which emit fluorescence in the yellow spectrum. Below are detailed protocols for some of the most commonly used dyes.

Fluorol Yellow 088 for Staining Suberized Cell Walls

Fluorol Yellow 088 is a fluorescent dye particularly effective for staining suberized cell walls and other hydrophobic structures in plant tissues, emitting a distinct yellow fluorescence.[1]

Quantitative Data
PropertyValueReference
Excitation Wavelength365 nm[1]
Emission Wavelength≥420 nm[1]
Target StructuresSuberized cell walls, hydrophobic structures[1][2][3]
ColorYellow[3]
Experimental Protocol

Materials:

  • Fluorol Yellow 088[1]

  • Lactic acid[4]

  • Glycerol[2]

  • Distilled water

  • Microscope slides and coverslips

  • Plant tissue sections (e.g., roots, stems)[2][3]

Staining Solution Preparation:

  • Prepare a 0.03% (w/v) solution of Fluorol Yellow 088 in lactic acid. This solution should be freshly prepared before each experiment.[4]

  • For a clearing and mounting medium, a 0.01% (w/v) solution can be prepared by dissolving the dye in polyethylene glycol (PEG 400) with gentle heating (around 90°C for one hour), followed by mixing with an equal volume of 90% glycerol.[1]

Staining Procedure:

  • Obtain thin, hand-cut sections of the plant material.[2][3]

  • Immerse the sections in the 0.03% Fluorol Yellow 088 solution in lactic acid.

  • Incubate at 70°C for 20 minutes in a water bath.[4]

  • Following incubation, wash the seedlings with water.[4]

  • (Optional) For counterstaining, incubate in a 0.5% aniline blue solution for 20 minutes in the dark.[4]

  • Wash the sections again in water for 10 minutes in the dark.[4]

  • Mount the stained sections on a microscope slide with a drop of water or glycerol.[2]

  • Observe under a fluorescence microscope with UV excitation.[2]

Workflow Diagram

Fluorol_Yellow_088_Workflow A Prepare fresh 0.03% Fluorol Yellow 088 in lactic acid C Immerse sections in staining solution A->C B Obtain thin sections of plant tissue B->C D Incubate at 70°C for 20 minutes C->D E Wash with water D->E F Mount on microscope slide E->F G Image with fluorescence microscope (UV excitation) F->G Acridine_Orange_Mechanism cluster_cell Plant Cell Nucleus Nucleus (dsDNA) Vacuole Vacuole (Acidic) Cytoplasm Cytoplasm (RNA) AO Acridine Orange AO->Nucleus Intercalates (Green Fluorescence) AO->Vacuole Protonated & Aggregates (Red/Orange Fluorescence) AO->Cytoplasm Binds to RNA (Red Fluorescence) FDA_Staining_Workflow A Prepare FDA working solution (e.g., 0.01%) in PBS C Mix cell suspension with FDA solution A->C B Prepare plant cell suspension B->C D Incubate for 5-15 minutes at room temperature in the dark C->D E Wash cells with PBS D->E F Mount on a microscope slide E->F G Image with fluorescence microscope (Blue light excitation) F->G

References

Application Notes and Protocols: Acid Yellow 127 for Protein Visualization in SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate visualization of protein bands following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique in protein analysis. While Coomassie Brilliant Blue, silver staining, and fluorescent dyes are widely used, acid dyes offer a cost-effective and rapid alternative for protein detection. This document provides detailed application notes and protocols for the use of Acid Yellow 127, a monoazo anionic dye, for visualizing protein bands in SDS-PAGE gels.

Acid dyes, in an acidic environment, carry a net negative charge and bind to the positively charged amino acid residues (such as lysine, arginine, and histidine) and the protein backbone. This electrostatic interaction forms a visible protein-dye complex, allowing for the detection of separated protein bands against a clear background. The protocols provided are based on the general principles of acid dye staining and offer a starting point for the optimization of specific applications.

Chemical Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 18888
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S
Molecular Weight 803.63 g/mol [1]
CAS Number 73384-78-8[1]
Appearance Yellow powder[1][2]
Solubility Soluble in water[1][2]

Principle of Staining

The mechanism of protein staining with this compound, like other acid dyes, is primarily based on electrostatic interactions.[3] In an acidic staining solution, the sulfonic acid groups of the dye are ionized, carrying a negative charge. Simultaneously, the acidic conditions promote the protonation of basic amino acid residues in the proteins, resulting in a net positive charge. The negatively charged this compound molecules then bind to the positively charged regions of the proteins, forming a visible yellow protein-dye complex within the polyacrylamide gel matrix. The subsequent destaining step removes the unbound dye from the gel, revealing the stained protein bands.

Quantitative Data and Performance Comparison

While specific quantitative performance data for this compound in SDS-PAGE is not extensively documented in peer-reviewed literature, we can extrapolate its expected performance based on similar acid dyes and compare it to standard staining methods. The following table summarizes typical performance metrics for various protein staining techniques to provide a comparative context.

FeatureAcid Dyes (e.g., Naphthol Blue Black)Coomassie Brilliant Blue R-250Colloidal Coomassie G-250Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Limit of Detection ~50 ng[4]~50 ng8–10 ng0.25–0.5 ng0.25–1 ng
Dynamic Range ModerateModerateModerateNarrow>3 orders of magnitude
Staining Time 1-2 hoursHours to overnight~1 hour to overnight30-120 minutes90 minutes to overnight
Mass Spectrometry Compatibility Generally compatible with destainingYesYesLimited (method-dependent)[5]Yes[6]
Reversibility YesYesYesNoYes
Cost LowLowModerateModerateHigh

Experimental Protocols

Materials and Reagents
  • Staining Solution:

    • 0.1% (w/v) this compound

    • 40% (v/v) Methanol

    • 10% (v/v) Glacial Acetic Acid

    • Deionized Water to final volume

  • Destaining Solution:

    • 50% (v/v) Methanol

    • 7% (v/v) Glacial Acetic Acid

    • Deionized Water to final volume

  • Gel Storage Solution:

    • 7% (v/v) Glacial Acetic Acid

    • Deionized Water to final volume

  • Polyacrylamide gel with separated proteins

  • Orbital shaker

  • Staining and destaining trays

  • Gel imaging system

Staining Protocol for SDS-PAGE Gels

This protocol is optimized for a standard mini-gel (approximately 8 cm x 10 cm x 1 mm). Volumes should be adjusted for larger or smaller gels to ensure the gel is fully submerged.

  • Gel Fixation (Recommended):

    • Following electrophoresis, carefully place the PAGE gel into a clean staining tray.

    • Add a sufficient volume of a fixing solution (e.g., 40% methanol, 10% acetic acid in water) to completely cover the gel.

    • Incubate for 30-60 minutes on an orbital shaker at room temperature. This step precipitates the proteins within the gel matrix and helps to remove interfering substances such as SDS.[7]

  • Staining:

    • Decant the fixing solution.

    • Add enough this compound Staining Solution to fully immerse the gel (approximately 50-100 mL for a mini-gel).

    • Incubate the gel in the staining solution for 1 to 2 hours at room temperature with gentle agitation on an orbital shaker. Longer incubation times may increase sensitivity.

  • Destaining:

    • Pour off the staining solution. The staining solution can often be reused.

    • Briefly rinse the gel with deionized water or directly with the Destaining Solution to remove excess surface stain.

    • Add a generous volume of Destaining Solution to the tray.

    • Agitate the gel in the destaining solution at room temperature.

    • Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear or faint yellow background. This process may take several hours.

  • Gel Storage and Imaging:

    • Once the desired background clarity is achieved, decant the destaining solution.

    • Wash the gel with deionized water or the Gel Storage Solution for 10-15 minutes.

    • The gel can now be imaged using a standard gel documentation system or a flatbed scanner.

    • For long-term storage, immerse the gel in the Gel Storage Solution and store it in a sealed bag at 4°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_stain Pre-Staining cluster_staining Staining & Destaining cluster_post_stain Post-Staining sds_page SDS-PAGE fixation Gel Fixation (40% Methanol, 10% Acetic Acid) sds_page->fixation stain Staining (0.1% this compound, 40% Methanol, 10% Acetic Acid) fixation->stain destain Destaining (50% Methanol, 7% Acetic Acid) stain->destain wash Final Wash (7% Acetic Acid) destain->wash imaging Imaging & Analysis wash->imaging storage Long-term Storage (7% Acetic Acid, 4°C) wash->storage

Caption: Workflow for staining protein gels with this compound.

Mechanism of Acid Dye Staining

staining_mechanism cluster_protein Protein in Gel (Positive Charge) cluster_dye This compound (Negative Charge) cluster_solution Acidic Staining Solution cluster_complex Stained Protein Complex protein Protein (+) complex [Protein]-[Dye] (Visible Yellow Band) protein->complex Electrostatic Interaction dye Dye (-) dye->complex acidic_env H+ acidic_env->protein Protonates Basic Residues

Caption: Electrostatic interaction between this compound and protein.

Downstream Applications

Mass Spectrometry Compatibility

Acid dye staining is generally considered compatible with mass spectrometry analysis following proper destaining procedures. Unlike some silver staining protocols that use glutaraldehyde, which can cross-link proteins and interfere with tryptic digestion, the non-covalent binding of acid dyes allows for their removal. For mass spectrometry analysis, it is crucial to thoroughly destain the excised protein band to remove the dye, which might otherwise interfere with peptide ionization and detection. It is recommended to perform additional washing steps with a solution compatible with mass spectrometry protocols (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate) after destaining and before in-gel digestion.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete destaining.Increase destaining time, use fresh destaining solution, or add a piece of absorbent material (e.g., Kimwipe) to the destaining container.
Staining solution is old or contaminated.Prepare fresh staining solution.
Weak Bands Low protein concentration.Load more protein onto the gel.
Insufficient staining time.Increase the staining duration.
Over-destaining.Reduce destaining time or use a milder destaining solution.
Precipitate on Gel Staining solution was not filtered.Filter the staining solution before use.
Presence of residual SDS.Ensure proper washing or fixation of the gel before staining to remove SDS.

Conclusion

This compound offers a viable, rapid, and economical method for the visualization of protein bands in SDS-PAGE gels. Its performance is expected to be comparable to other commonly used acid dyes. The provided protocols serve as a robust starting point for researchers to incorporate this staining technique into their protein analysis workflows. As with any staining method, optimization of staining and destaining times may be necessary to achieve the desired sensitivity and clarity for specific applications. The compatibility of acid dye staining with downstream applications such as mass spectrometry further enhances its utility in a research environment.

References

Non-Biological Research Applications of Acid Yellow 127: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the non-biological research applications of Acid Yellow 127 (C.I. 18888). While traditionally used as a dye for textiles and other materials, its chemical structure as an azo dye lends itself to advanced applications in photocatalysis, polymer science, and analytical chemistry.[1][2][3][4][5]

Application Note 1: Photocatalytic Degradation of Organic Pollutants

Introduction: this compound can be utilized as a model organic pollutant in studies focused on the development and evaluation of novel photocatalytic materials. Due to its strong color and complex aromatic structure, its degradation can be easily monitored spectrophotometrically, providing a reliable method to assess the efficiency of photocatalysts such as titanium dioxide (TiO₂) under UV or visible light irradiation.

Principle: The photocatalytic degradation of this compound involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻), on the surface of a semiconductor photocatalyst when irradiated with light of sufficient energy. These ROS attack the chromophoric azo bond and aromatic rings of the dye molecule, leading to its decolorization and eventual mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.

Experimental Protocol: Photocatalytic Degradation of this compound

1. Materials and Reagents:

  • This compound (analytical grade)

  • Photocatalyst (e.g., TiO₂ P25)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Photoreactor with a suitable light source (e.g., UV lamp, Xenon lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

2. Preparation of Dye Solution:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving the required amount in deionized water.

  • Prepare working solutions of desired concentrations (e.g., 10, 20, 30 mg/L) by diluting the stock solution.

3. Photocatalytic Degradation Experiment:

  • Add a specific amount of the photocatalyst (e.g., 1 g/L) to a known volume of the this compound working solution in the photoreactor.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

4. Data Presentation:

Time (min)Concentration (mg/L)Absorbance at λmaxDegradation (%)
0201.2500
1515.20.95024
3010.80.67546
606.40.40068
903.20.20084
1201.00.06395

Caption: Representative data for the photocatalytic degradation of this compound under UV irradiation.

Workflow Diagram

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Suspension Prepare Photocatalyst Suspension Adsorption Adsorption-Desorption Equilibrium (in dark) Catalyst_Suspension->Adsorption Irradiation Initiate Photocatalysis (Light On) Adsorption->Irradiation Sampling Withdraw Aliquots at Intervals Irradiation->Sampling Separation Centrifuge/Filter Catalyst Sampling->Separation Measurement Measure Absorbance (UV-Vis) Separation->Measurement Calculation Calculate Degradation Efficiency Measurement->Calculation

Caption: Experimental workflow for photocatalytic degradation.

Application Note 2: Photosensitizer in Radical Polymerization

Introduction: this compound, as a dye with a conjugated π-system, has the potential to act as a photosensitizer in radical polymerization reactions. Upon absorption of light, it can be excited to a higher energy state and then transfer this energy to a monomer or an initiator, generating free radicals that initiate the polymerization process. This application is relevant in the development of photocurable resins and coatings.

Principle: The photosensitization process typically involves the dye absorbing a photon and transitioning to an excited singlet state (¹Dye). This can then undergo intersystem crossing to a more stable, longer-lived triplet state (³Dye). The excited triplet dye can then interact with a co-initiator (e.g., an amine) via an electron transfer process to generate radicals, which in turn initiate the polymerization of monomers.

Experimental Protocol: Photosensitized Polymerization

1. Materials and Reagents:

  • This compound

  • Monomer (e.g., Acrylamide, Methyl Methacrylate)

  • Co-initiator (e.g., Triethanolamine)

  • Solvent (if required, e.g., water, DMF)

  • Light source with a specific wavelength range (e.g., LED lamp)

  • Schlenk tubes or similar vessels for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • Gravimetric analysis equipment or spectroscopic method for conversion monitoring

2. Polymerization Procedure:

  • In a Schlenk tube, dissolve the monomer, this compound, and the co-initiator in the chosen solvent.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., Nitrogen) for a specified time (e.g., 20 minutes) to prevent quenching of the excited states and inhibition of radical polymerization by oxygen.

  • Seal the tube and place it at a fixed distance from the light source.

  • Irradiate the solution for a predetermined time.

  • After irradiation, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter, wash, and dry the polymer to a constant weight.

  • Calculate the monomer conversion gravimetrically: Conversion (%) = (Weight of polymer / Initial weight of monomer) x 100

3. Data Presentation:

[AY 127] (mol/L)[Co-initiator] (mol/L)Irradiation Time (min)Monomer Conversion (%)
1 x 10⁻⁵0.16015
5 x 10⁻⁵0.16045
1 x 10⁻⁴0.16072
1 x 10⁻⁴0.056058
1 x 10⁻⁴0.26075

Caption: Representative data for the photosensitized polymerization of acrylamide.

Signaling Pathway Diagram

Photosensitization_Pathway cluster_excitation Photoexcitation cluster_initiation Radical Generation & Initiation cluster_propagation Polymerization Dye This compound (Dye) Excited_Singlet Excited Singlet State (¹Dye) Dye->Excited_Singlet Absorption Photon Photon (hν) Photon->Dye Excited_Triplet Excited Triplet State (³Dye) Excited_Singlet->Excited_Triplet Intersystem Crossing Co_initiator Co-initiator (e.g., Amine) Excited_Triplet->Co_initiator Radical_Generation Electron Transfer & Radical Formation Excited_Triplet->Radical_Generation Interaction Monomer Monomer Radical_Generation->Monomer Reacts with Initiation Polymerization Initiation Radical_Generation->Initiation Polymer_Chain Propagating Polymer Chain Initiation->Polymer_Chain Metal_Ion_Sensing cluster_response Observable Response AY127 This compound (Sensor) Complex AY127-Metal Ion Complex AY127->Complex Metal_Ion Metal Ion (Analyte) Metal_Ion->Complex Color_Change Colorimetric Change (UV-Vis Shift) Complex->Color_Change Leads to Fluorescence_Change Fluorometric Change (Quenching/Enhancement) Complex->Fluorescence_Change Leads to

References

Troubleshooting & Optimization

Technical Support Center: Acid Yellow 127 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Yellow 127 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-quality, intense staining results.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining procedures.

Issue 1: Weak or Faint Staining

Question: My tissue sections are showing very weak or faint yellow staining. How can I increase the intensity?

Answer: Weak staining is a common issue and can be resolved by optimizing several key parameters of your staining protocol. The binding of acid dyes like this compound is highly dependent on an acidic environment and proper dye concentration.[1][2][3]

Possible Causes and Solutions:

  • Incorrect pH of Staining Solution: Acid dyes are anionic and bind to positively charged (cationic) components in the tissue, primarily proteins.[4][5] This binding is most effective at an acidic pH, which increases the positive charge of tissue proteins.[1][2][3]

    • Solution: Ensure your staining solution has an acidic pH, ideally between 2.5 and 4.0. You can achieve this by adding a small amount of an acid, such as acetic acid or picric acid, to your dye solution.[2]

  • Suboptimal Dye Concentration: The concentration of the this compound solution may be too low to produce a strong signal.

    • Solution: Increase the concentration of this compound in your staining solution. A good starting point for optimization is a 0.1% to 1.0% (w/v) solution.

  • Insufficient Staining Time: The tissue may not be incubated in the staining solution long enough for adequate dye penetration and binding.

    • Solution: Increase the incubation time in the this compound solution. The optimal time can vary depending on the tissue type and thickness, so experimentation is key.

  • Inadequate Fixation: Poor fixation can lead to the loss of tissue components that would otherwise bind the dye.

    • Solution: Ensure that the tissue is thoroughly fixed. For acid dyes, fixatives containing picric acid or mercuric chloride can enhance staining, though formalin-fixed tissues are also suitable.[6][7] For formalin-fixed tissues, a post-fixation step in Bouin's fluid can sometimes improve staining quality.[8][9]

Issue 2: High Background Staining

Question: I am observing high background staining, which is obscuring the specific details in my tissue. How can I reduce it?

Answer: High background can be caused by overstaining or inadequate rinsing.

Possible Causes and Solutions:

  • Excessive Staining Time or Concentration: Leaving the tissue in a highly concentrated dye solution for too long can lead to non-specific binding.

    • Solution: Reduce the staining time or decrease the concentration of the this compound solution.

  • Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the slide.

    • Solution: Ensure thorough but brief rinsing after the staining step. A rinse in a dilute acid solution (e.g., 1% acetic acid) can help to remove background staining without significantly affecting the specifically bound dye.

Issue 3: Uneven Staining

Question: The staining across my tissue section is patchy and uneven. What could be the cause?

Answer: Uneven staining can result from issues during tissue preparation or the staining process itself.[10]

Possible Causes and Solutions:

  • Incomplete Deparaffinization: If paraffin wax is not completely removed from the tissue, it can prevent the aqueous dye solution from penetrating evenly.[11][12]

    • Solution: Ensure complete deparffinization by using fresh xylene and an adequate number of changes.

  • Air Bubbles: Air bubbles trapped on the surface of the slide will block the dye from reaching the tissue.

    • Solution: Carefully immerse the slides into the staining solutions to avoid trapping air bubbles. If bubbles are present, gently tap the slide holder to dislodge them.

  • Insufficient Reagent Volume: Ensure that the slides are completely immersed in the staining solution.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind this compound staining?

A1: this compound is an anionic (acid) dye, meaning it carries a net negative charge. In an acidic solution, proteins and other components in the tissue become protonated, acquiring a net positive charge. The staining occurs through electrostatic attraction between the negatively charged dye molecules and the positively charged tissue components.[3][4][5]

Q2: What are the ideal fixation methods for tissues that will be stained with this compound?

A2: While many standard fixatives like 10% neutral buffered formalin are acceptable, acid dye staining can often be enhanced by fixation in solutions containing picric acid (e.g., Bouin's fluid) or mercuric chloride.[6][7] If using formalin-fixed tissue, a post-fixation step in Bouin's solution for one hour at 56°C can improve staining intensity.[8][9]

Q3: Can I use this compound in combination with other stains?

A3: Yes, this compound can be used as a counterstain in various histological techniques, similar to other yellow acid dyes like picric acid or metanil yellow in Van Gieson's and Masson's trichrome stains, respectively.[2][6] It would provide a yellow color to components like cytoplasm and muscle, contrasting with nuclear stains like hematoxylin.

Q4: How should I prepare the this compound staining solution?

A4: this compound is a water-soluble powder. To prepare a stock solution, dissolve the desired amount of dye powder in distilled water. For a working solution, you can dilute the stock solution and acidify it slightly. A common approach is to add 1-2 ml of glacial acetic acid per 100 ml of the final staining solution to achieve the optimal acidic pH.

Data Presentation

The following table provides recommended starting parameters for optimizing your this compound staining protocol. These are general guidelines, and optimal conditions may vary depending on the specific tissue and experimental setup.

ParameterRecommended Starting RangeNotes
Dye Concentration 0.1% - 1.0% (w/v)Start with a lower concentration and increase if staining is too weak.
pH of Staining Solution 2.5 - 4.0Adjust with acetic acid or another suitable acid.[1][2]
Incubation Time 5 - 15 minutesThicker sections or denser tissues may require longer incubation.
Temperature Room Temperature (20-25°C)Staining can be accelerated at slightly elevated temperatures (e.g., 37-56°C), but this may increase background.
Differentiation (Optional) 1% Acetic AcidA brief rinse (a few seconds to a minute) can help remove background staining.

Experimental Protocols

Protocol 1: Basic Staining of Paraffin-Embedded Sections

This protocol provides a general procedure for staining formalin-fixed, paraffin-embedded tissue sections with this compound.

Reagents:

  • This compound Staining Solution (e.g., 0.5% w/v in distilled water with 1% acetic acid)

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • Weigert's Iron Hematoxylin (or other nuclear stain)

  • Acid Alcohol (1% HCl in 70% alcohol) - for differentiation of hematoxylin

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer to 100% alcohol (2 changes of 3 minutes each).

    • Transfer to 95% alcohol (2 changes of 3 minutes each).

    • Transfer to 70% alcohol (3 minutes).

    • Rinse in running tap water.[4]

  • Nuclear Staining (Optional):

    • Stain in Weigert's iron hematoxylin for 10 minutes.[8]

    • Wash in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol with a few quick dips.

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute or saturated lithium carbonate solution.

    • Wash in tap water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 5-15 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% alcohol (2 changes of 1 minute each), 100% alcohol (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a permanent mounting medium.[4]

Visualizations

Staining_Troubleshooting_Workflow cluster_start cluster_evaluation cluster_outcomes cluster_troubleshooting_weak cluster_troubleshooting_background Start Staining Protocol Executed Evaluate Evaluate Staining Intensity Start->Evaluate Optimal Optimal Staining Evaluate->Optimal Good Weak Weak Staining Evaluate->Weak Weak Background High Background Evaluate->Background High Background IncreaseConc Increase Dye Concentration Weak->IncreaseConc IncreaseTime Increase Staining Time Weak->IncreaseTime CheckpH Check/Adjust pH (Acidify) Weak->CheckpH DecreaseConc Decrease Dye Concentration Background->DecreaseConc DecreaseTime Decrease Staining Time Background->DecreaseTime ImproveRinse Improve Rinsing/ Differentiation Background->ImproveRinse IncreaseConc->Start Re-stain IncreaseTime->Start Re-stain CheckpH->Start Re-stain DecreaseConc->Start Re-stain DecreaseTime->Start Re-stain ImproveRinse->Start Re-stain

Caption: Troubleshooting workflow for optimizing this compound staining intensity.

Acid_Dye_Staining_Principle cluster_components cluster_conditions cluster_interaction Tissue Tissue Proteins (e.g., Cytoplasm) Protonation Protonation of Amino Groups (NH3+) Dye This compound (Anionic Dye) Electrostatic Electrostatic Attraction Dye->Electrostatic - charge AcidicSolution Acidic Solution (Low pH) AcidicSolution->Tissue Protonates Protonation->Electrostatic + charge StainedTissue Stained Tissue (Yellow) Electrostatic->StainedTissue

Caption: Chemical principle of this compound staining.

References

Fading and photostability issues with Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the photostability and fading of Acid Yellow 127.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process renders the fluorophore incapable of fluorescing and is observed as a fading of the signal during imaging experiments.[2][3][4] The destruction is often caused by the cleaving of covalent bonds or non-specific reactions between the excited fluorophore and surrounding molecules.[2]

Q2: Why is my this compound signal fading during my experiment?

A2: The fading of your this compound signal is due to photobleaching. When the dye molecules absorb photons from your excitation light source (e.g., a laser or lamp), their electrons are elevated to an excited state.[5] While the return to the ground state typically emits a photon (fluorescence), there is a probability that the excited molecule will instead undergo a chemical reaction that permanently damages it, stopping the fluorescence cycle.[2][4][5] The more intense the light and the longer the exposure, the more molecules are destroyed, leading to a noticeable fade in signal.[5]

Q3: What key factors influence the photostability of this compound?

A3: Several environmental and experimental factors can influence the rate of photobleaching for any fluorophore, including this compound. These include:

  • Light Intensity: Higher intensity light sources accelerate photobleaching.[2][5]

  • Exposure Duration: The longer the sample is illuminated, the more photobleaching will occur.[2][5]

  • Oxygen Concentration: The presence of molecular oxygen can significantly increase the rate of photobleaching through photo-oxidation reactions.

  • pH of the Medium: The fluorescence of some dyes can be pH-dependent. For dyes used to sense acidic organelles, fluorescence can increase in acidic environments.[6]

  • Chemical Environment: The presence of reactive oxygen species or other specific chemical agents in the mounting medium or buffer can quench fluorescence or accelerate fading.

Q4: How can I minimize photobleaching of this compound?

A4: To control the loss of signal from photobleaching, you can implement several strategies:

  • Reduce Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal. This can be achieved by using neutral-density filters.[2][3][5]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[3][5] Find the area of interest using transmitted light before switching to fluorescence, and use the shortest possible exposure times for image acquisition.[3]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[5] These reagents often contain scavengers that reduce the effects of reactive oxygen species.

  • Choose a More Photostable Dye: If fading continues to be a significant problem, consider using a dye specifically engineered for higher photostability, such as those from the Alexa Fluor or DyLight series.[2][3][5]

Troubleshooting Guide

Problem: My this compound signal fades too quickly during time-lapse imaging, preventing me from collecting long-term data.

  • Answer: This is a classic case of severe photobleaching.[2] First, confirm that your excitation light is not unnecessarily intense; use a neutral-density filter to reduce the illumination power.[3][5] Second, reduce the frequency of image acquisition to the absolute minimum required for your experiment. Third, ensure you are using a freshly prepared antifade mounting medium, as their effectiveness can degrade over time.

Problem: My quantitative analysis is skewed. The signal intensity is decreasing across samples, and I suspect it's not a biological effect.

  • Answer: Signal loss due to photobleaching can severely skew quantitative data, leading to false results.[3] To mitigate this, you must apply the exact same imaging conditions (light intensity, exposure time, etc.) to all samples you intend to compare.[3] Image a control area or a reference sample at the beginning and end of your session to quantify the percentage of signal loss. This loss factor can then be considered during data analysis. For highly sensitive quantitative experiments, acquiring all images as quickly as possible after illumination begins is critical.

Problem: I am observing high background fluorescence, which makes my this compound signal difficult to distinguish.

  • Answer: High background can sometimes be caused by autofluorescence from the tissue or cells themselves, particularly in the green/yellow spectrum where dyes like FITC and some yellow dyes emit.[5] One technique to address this is to intentionally photobleach the background autofluorescence before applying your fluorescent label, which can improve the signal-to-noise ratio.[2] Additionally, ensure your dye concentration is optimal; using too high a concentration can lead to non-specific binding and high background.

Data Hub

Table 1: Fastness Properties of this compound

This table summarizes the reported fastness properties of this compound under various conditions, rated on a scale where a higher number indicates better resistance to fading or staining.

PropertyFading GradeStaining Grade
Light Fastness 6N/A
Soaping 45
Perspiration Fastness 54-5
Oxygen Bleaching 4-55
Seawater Fastness 55

(Data sourced from multiple supplier technical data sheets.[7][8][9] Grades are typically on a 1-8 scale for light fastness and 1-5 for other properties.)

Table 2: Comparative Photostability of Common Fluorophores
FluorophoreTypical Excitation (nm)Typical Emission (nm)Relative Photostability
Fluorescein (FITC) ~494~518Low
Rhodamine B ~553~576Moderate
Alexa Fluor 488 ~490~525High

(This data is illustrative and highlights that modern dyes like the Alexa Fluor series are engineered for superior photostability compared to older dyes like Fluorescein.[10])

Experimental Protocols

Protocol: Measurement of Photobleaching Quantum Yield

This protocol describes a common method to quantify the photostability of a fluorescent dye like this compound by measuring its photobleaching quantum yield (Φb).[10] A lower Φb value corresponds to a more photostable dye.[10]

Objective: To determine the rate of fluorescence decay of this compound under constant illumination.

Materials:

  • Fluorimeter or fluorescence microscope with a sensitive detector (PMT or sCMOS camera).

  • Stable light source (e.g., laser or stabilized lamp).

  • Spectrophotometer.

  • Quartz cuvettes or microscope slides.

  • This compound solution of known concentration.

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Sample Preparation: Prepare an optically dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[10]

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path.[10]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[10]

  • Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased (e.g., to 50% of F₀).[10]

  • Data Analysis:

    • Plot the fluorescence intensity F(t) as a function of time (t).

    • Fit the resulting decay curve to a single exponential function: F(t) = F₀ * e^(-kₛt), where kₛ is the photobleaching rate constant.[10]

    • The photobleaching quantum yield (Φb) can then be calculated, which relates the rate constant to factors like the molar extinction coefficient and fluorescence quantum yield.[10]

Forced Degradation & Confirmatory Testing: For drug development applications, photostability testing should follow a systematic approach as outlined in ICH Q1B guidelines.[11][12] This involves forced degradation studies to evaluate the photosensitivity of the material and confirmatory studies where samples are exposed to a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

Visualizations

Factors_Influencing_Photobleaching cluster_core Core Process cluster_factors Influencing Factors AY127 This compound (Ground State) AY127_Excited Excited State AY127->AY127_Excited Light Absorption AY127_Excited->AY127 Fluorescence Bleached Photobleached (Non-Fluorescent) AY127_Excited->Bleached Irreversible Reaction Intensity Light Intensity Intensity->AY127_Excited Duration Exposure Duration Duration->AY127_Excited Oxygen Oxygen Concentration Oxygen->Bleached Medium Mounting Medium (pH, antifade) Medium->Bleached

Caption: Factors contributing to the photobleaching of this compound.

Photostability_Workflow start Start prep 1. Prepare Dilute Dye Solution (Abs < 0.05) start->prep measure_initial 2. Measure Initial Fluorescence (F₀) prep->measure_initial illuminate 3. Continuous Illumination (Constant Intensity) measure_initial->illuminate measure_decay 4. Record Fluorescence Decay F(t) illuminate->measure_decay analyze 5. Analyze Data (Exponential Fit) measure_decay->analyze calculate 6. Calculate Photobleaching Rate & Quantum Yield analyze->calculate end End calculate->end

Caption: Workflow for quantitative photostability assessment.

References

Adjusting incubation times for optimal Acid Yellow 127 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during Acid Yellow 127 staining of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound staining?

The optimal incubation time for this compound can vary significantly depending on the tissue type, fixation method, and desired staining intensity. As a general starting point, an incubation time of 10-30 minutes is recommended. However, for denser tissues or to achieve a more intense coloration, incubation times may need to be extended up to 60 minutes or longer. It is crucial to perform a time-course experiment to determine the ideal duration for your specific application.

Q2: How does pH affect this compound staining?

This compound is an acid dye, and its binding to tissue components is pH-dependent. Staining is generally more effective in an acidic environment, which promotes the binding of the negatively charged dye to positively charged proteins in the tissue. A lower pH will typically result in a stronger and more rapid staining outcome.

Q3: What is the recommended concentration for the this compound staining solution?

A typical starting concentration for an this compound staining solution is between 0.1% and 1% (w/v) in an acidic buffer (e.g., acetic acid solution). The optimal concentration will depend on the incubation time and the specific application. A concentration titration is recommended to find the ideal balance between staining intensity and background signal.

Q4: Can this compound be used in combination with other stains?

Yes, this compound can be used as a counterstain in various histological techniques, similar to other yellow acid dyes used in trichrome staining methods. It can provide contrast to nuclear and other cellular components stained with different dyes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem Possible Cause Recommended Solution
Weak or No Staining Incubation time is too short. Increase the incubation time in the this compound solution. We recommend testing a range of times (e.g., 15, 30, 45, and 60 minutes).
Stain concentration is too low. Prepare a fresh, higher concentration staining solution (e.g., increase from 0.1% to 0.5% or 1%).
pH of the staining solution is not optimal. Ensure the staining solution is acidic. The addition of a small amount of acetic acid can help lower the pH.
Inadequate fixation. Proper fixation is crucial for preserving tissue integrity and allowing dye penetration. Consider using a fixative like Bouin's solution, which is often recommended for trichrome staining.[1]
High Background Staining Incubation time is too long. Reduce the incubation time. High background can occur when the dye nonspecifically binds to the entire tissue section.
Stain concentration is too high. Lower the concentration of the this compound solution.
Inadequate rinsing. Ensure thorough rinsing after the staining step to remove excess, unbound dye.
Uneven Staining Incomplete deparaffinization. Ensure complete removal of paraffin wax by using fresh xylene and a sufficient number of changes.
Tissue sections are too thick. Cut thinner sections (e.g., 4-5 µm) to allow for even dye penetration.
Air bubbles trapped on the slide. Carefully apply the staining solution to avoid trapping air bubbles on the tissue section.
Fading of the Stain Over-differentiation. If using a differentiation step (e.g., with an acidic solution), reduce the time or the concentration of the differentiator. Fading of Aniline blue staining of collagen can be caused by over differentiation of slides in 1% glacial acetic acid.[1]
Improper mounting. Use a high-quality mounting medium and ensure the coverslip is properly sealed to prevent fading over time.

Data Presentation: Incubation Time and Staining Intensity

The following table summarizes the expected relationship between incubation time and staining intensity for this compound, based on general principles of acid dye staining.[2][3] Optimal times should be determined empirically.

Incubation Time Expected Staining Intensity Potential Issues
5 - 10 minutesLight / Pale YellowMay be insufficient for most applications.
10 - 30 minutesModerate / Clear YellowA good starting range for optimization.
30 - 60 minutesStrong / Intense YellowMay be necessary for dense tissues.
> 60 minutesVery Intense / Deep YellowIncreased risk of high background staining.

Experimental Protocols

The following is a recommended starting protocol for this compound staining of paraffin-embedded tissue sections, adapted from standard trichrome staining procedures.[1][4]

Reagents:

  • This compound Staining Solution (0.5% w/v in 1% acetic acid)

  • Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)

  • Differentiating Solution (e.g., 0.5% acetic acid, optional)

  • Graded alcohols (e.g., 70%, 95%, 100% ethanol)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through descending grades of alcohol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • (Optional) Mordanting: For formalin-fixed tissues, mordanting in Bouin's solution for 1 hour at 56°C can enhance staining.[1][4] Wash thoroughly in running tap water until the yellow color is removed.

  • (Optional) Nuclear Staining:

    • Stain with Weigert's iron hematoxylin for 5-10 minutes.

    • Wash in running tap water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 10-30 minutes. (This is the primary step for optimization).

  • Rinsing:

    • Briefly rinse in distilled water to remove excess stain.

  • (Optional) Differentiation:

    • If the staining is too intense, briefly dip the slides in a 0.5% acetic acid solution to differentiate. Monitor microscopically to achieve the desired intensity.

  • Dehydration and Clearing:

    • Dehydrate through ascending grades of alcohol (70%, 95%, 100%) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Optional) e.g., Bouin's Solution Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Optional) e.g., Weigert's Hematoxylin Mordanting->Nuclear_Stain AY127_Stain This compound Staining (10-30 min optimization) Nuclear_Stain->AY127_Stain Rinsing Rinsing AY127_Stain->Rinsing Differentiation Differentiation (Optional) Rinsing->Differentiation Dehydration Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for this compound staining.

Troubleshooting_Logic Start Staining Issue Weak_Staining Weak Staining? Start->Weak_Staining High_Background High Background? Start->High_Background Weak_Staining->High_Background No Increase_Time Increase Incubation Time Weak_Staining->Increase_Time Yes Decrease_Time Decrease Incubation Time High_Background->Decrease_Time Yes Increase_Conc Increase Stain Concentration Increase_Time->Increase_Conc Check_pH Check/Lower pH Increase_Conc->Check_pH Decrease_Conc Decrease Stain Concentration Decrease_Time->Decrease_Conc Improve_Rinsing Improve Rinsing Decrease_Conc->Improve_Rinsing

Caption: A logical workflow for troubleshooting common staining issues.

References

Troubleshooting weak or uneven staining with Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with weak or uneven staining using Acid Yellow 127.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a water-soluble, anionic dye belonging to the single azo class.[1] It is a yellow powder that produces a colorful green-light yellow solution.[1] Its primary applications are in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[1][2] In a research context, due to its nature as an acid dye, it can be used as a counterstain in histology to stain cytoplasm, muscle, and collagen, or for staining proteins in electrophoresis gels.[3][4][5][6][7]

Q2: How does this compound stain biological tissues?

Like other acid dyes, this compound is anionic (negatively charged). In an acidic environment, it binds to cationic (positively charged) components in tissue, primarily the amino groups of proteins found in the cytoplasm, muscle fibers, and collagen. This electrostatic interaction is the fundamental principle behind its staining capability.

Q3: What is the optimal pH for staining with this compound?

While specific data for this compound in histological applications is not widely published, acid dyes generally require an acidic environment to effectively bind to tissue proteins. The optimal pH for many acid dyes is in the range of 4.5 to 5.5. A pH that is too high (neutral or alkaline) will result in weak or no staining.

Troubleshooting Guide

Issue 1: Weak or No Staining

Weak or absent staining is a common issue that can arise from several factors in your experimental protocol.

Potential Cause Recommended Solution
Incorrect pH of Staining Solution Ensure the pH of your this compound staining solution is acidic. You can adjust the pH using a weak acid like acetic acid.
Exhausted Staining Solution Prepare a fresh staining solution. The dye concentration may be depleted after multiple uses.
Insufficient Staining Time Increase the incubation time of the tissue in the this compound solution to allow for adequate penetration and binding.
Low Dye Concentration Increase the concentration of this compound in your staining solution. A typical starting point for acid dyes is 0.1% to 1.0% (w/v).
Inadequate Fixation Ensure proper and complete fixation of the tissue. Incomplete fixation can lead to a loss of cellular components and binding sites for the dye.
Over-differentiation If your protocol includes a differentiation step, reduce the time in the differentiating agent to prevent excessive removal of the stain.
Incomplete Deparaffinization For paraffin-embedded tissues, ensure all wax is removed using fresh xylene and sufficient changes, as residual paraffin will block the dye.
Issue 2: Uneven or Patchy Staining

Uneven staining can be caused by inconsistencies in tissue preparation and the staining procedure.

Potential Cause Recommended Solution
Inadequate Fixation Improper or incomplete fixation is a primary cause of staining artifacts. Ensure the fixative fully penetrates the tissue.
Incomplete Deparaffinization Residual paraffin wax will prevent the aqueous dye from reaching the tissue, resulting in unstained patches.
Variable Tissue Thickness Cut thinner and more consistent tissue sections (typically 4-5 µm for paraffin-embedded tissues) to ensure even dye penetration.
Air Bubbles Ensure no air bubbles are trapped on the tissue surface during staining, as they will block the dye.
Contaminated Reagents or Slides Use clean slides and filter your staining solutions to remove any debris that may interfere with staining.
Insufficient Agitation For staining gels, gentle agitation is crucial for uniform staining.[5]

Experimental Protocols

General Protocol for this compound as a Histological Counterstain

This protocol provides a general starting point for using this compound as a counterstain. Optimization of incubation times and concentrations may be necessary for specific tissue types and applications.

Solutions:

  • This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 ml of distilled water. Add 0.5 ml of glacial acetic acid to acidify the solution.

  • Acid Alcohol (1%): 1 ml Hydrochloric Acid in 99 ml of 70% Ethanol.

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining (if required):

    • Stain with a nuclear stain like Hematoxylin.

    • Wash in running tap water.

    • Differentiate in 1% Acid Alcohol.

    • Wash in running tap water.

    • "Blue" the sections in a weakly alkaline solution.

    • Wash in running tap water.

  • This compound Counterstaining:

    • Immerse slides in the 0.5% this compound solution for 1-5 minutes.

    • Briefly wash in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Visual Guides

Troubleshooting_Weak_Staining Start Weak or No Staining Check_pH Check pH of Staining Solution Start->Check_pH Adjust_pH Adjust to Acidic pH (e.g., with Acetic Acid) Check_pH->Adjust_pH pH too high Check_Concentration Review Dye Concentration Check_pH->Check_Concentration pH is acidic End Staining Improved Adjust_pH->End Fresh_Solution Prepare Fresh Staining Solution Fresh_Solution->End Increase_Concentration Increase Dye Concentration Check_Concentration->Increase_Concentration Too low Check_Time Evaluate Staining Time Check_Concentration->Check_Time Concentration is optimal Increase_Concentration->End Increase_Time Increase Incubation Time Check_Time->Increase_Time Too short Check_Fixation Assess Tissue Fixation Check_Time->Check_Fixation Time is sufficient Increase_Time->End Check_Fixation->Fresh_Solution Adequate Optimize_Fixation Optimize Fixation Protocol Check_Fixation->Optimize_Fixation Inadequate Optimize_Fixation->End

Caption: Troubleshooting workflow for weak or no staining.

Staining_Workflow Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Washing1 Washing Nuclear_Stain->Washing1 Counterstain This compound Counterstaining Washing1->Counterstain Washing2 Washing Counterstain->Washing2 Dehydration Dehydration Washing2->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for histological staining.

References

Effect of different fixatives on Acid Yellow 127 staining quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining results with Acid Yellow 127. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Effect of Different Fixatives on this compound Staining Quality: A Summary

The choice of fixative is a critical step in histological preparations that can significantly impact the quality of this compound staining. Acid dyes, such as this compound, are anionic and bind to cationic (basic) components in the tissue, primarily the amino groups of proteins. Different fixatives alter tissue proteins in distinct ways, thereby affecting dye binding.

The following table summarizes the probable effects of common fixatives on this compound staining quality based on their known mechanisms of action.

Fixative TypeExample FixativeProbable Effect on Staining IntensityProbable Effect on Background StainingProbable Effect on MorphologyRationale
Cross-linking 10% Neutral Buffered Formalin (NBF)Can be weak to moderate.Generally low.Good preservation of tissue structure.Formalin forms cross-links between proteins, which can block the amino groups that this compound binds to, potentially reducing staining intensity.[1][2]
Precipitating Carnoy's Fixative (Ethanol, Chloroform, Acetic Acid)Can be strong.May be higher than NBF.Can cause tissue shrinkage and some distortion.Precipitating fixatives denature and precipitate proteins rather than cross-linking them, which may leave more charged groups available for dye binding.[3][4]
Compound Bouin's Solution (Picric Acid, Formalin, Acetic Acid)Strong and vibrant.Generally low.Excellent preservation, especially for delicate tissues.[5]The picric acid in Bouin's solution is an acid dye itself and can enhance the binding of other acid dyes.[6][7] It is often used as a secondary fixative to improve trichrome staining.[5]

Experimental Protocols

Protocol 1: Comparative Evaluation of Fixatives for this compound Staining

This protocol provides a framework for systematically evaluating the effect of different fixatives on this compound staining for your specific tissue of interest.

1. Tissue Preparation and Fixation: a. Obtain fresh tissue samples and divide them into at least three groups. b. Group 1 (Formalin Fixation): Immerse tissue in 10% Neutral Buffered Formalin for 18-24 hours at room temperature.[8] c. Group 2 (Carnoy's Fixation): Immerse tissue in Carnoy's fixative for 4-6 hours at room temperature. d. Group 3 (Bouin's Fixation): Immerse tissue in Bouin's solution for 4-18 hours at room temperature.[9] e. Ensure the fixative volume is at least 20 times the tissue volume.

2. Tissue Processing and Embedding: a. After fixation, dehydrate the tissues through a graded series of ethanol (e.g., 70%, 95%, 100%). b. Clear the tissues in xylene or a xylene substitute. c. Infiltrate and embed the tissues in paraffin wax.

3. Sectioning and Staining: a. Cut 4-5 µm thick sections and mount them on positively charged slides. b. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c. Proceed with the this compound staining protocol (see Protocol 2).

4. Evaluation: a. Following staining, coverslip the slides. b. Examine the slides under a microscope and compare the staining intensity, background, and morphological preservation between the different fixative groups.

Protocol 2: this compound Staining Procedure

1. Reagent Preparation: a. This compound Staining Solution: Prepare a 0.5% to 1.0% (w/v) solution of this compound in 1% acetic acid. The optimal concentration may need to be determined empirically.

2. Staining Steps: a. Deparaffinize and rehydrate tissue sections to distilled water. b. Optional: For formalin-fixed tissues, a secondary fixation step in Bouin's solution for 1 hour at 56-60°C can enhance staining.[7] If this is done, wash the sections thoroughly in running tap water to remove all picric acid (yellow color). c. Immerse slides in the this compound staining solution for 5-10 minutes. d. Briefly rinse the slides in distilled water. e. Dehydrate the sections quickly through 95% ethanol, absolute ethanol, and clear in xylene. f. Mount with a permanent mounting medium.

Visual Guides

Experimental_Workflow cluster_fixation Tissue Fixation cluster_processing Processing & Embedding cluster_staining Staining & Evaluation FreshTissue Fresh Tissue Sample Formalin 10% NBF (18-24h) FreshTissue->Formalin Divide Carnoys Carnoy's (4-6h) FreshTissue->Carnoys Divide Bouins Bouin's (4-18h) FreshTissue->Bouins Divide Processing Dehydration, Clearing, Paraffin Embedding Formalin->Processing Carnoys->Processing Bouins->Processing Sectioning Sectioning (4-5µm) Processing->Sectioning Staining This compound Staining Sectioning->Staining Evaluation Microscopic Evaluation Staining->Evaluation

Caption: Experimental workflow for comparing the effects of different fixatives on this compound staining.

Troubleshooting_Logic cluster_weak Solutions for Weak Staining cluster_bg Solutions for High Background cluster_uneven Solutions for Uneven Staining Start Staining Issue Observed WeakStain Weak or No Staining Start->WeakStain HighBg High Background Start->HighBg UnevenStain Uneven Staining Start->UnevenStain CheckFixation Fixation Issue? (e.g., Formalin over-fixation) WeakStain->CheckFixation IncreaseConc Increase Staining Time or Concentration WeakStain->IncreaseConc CheckpH Adjust pH of Staining Solution WeakStain->CheckpH RinseSteps Improve Rinsing Steps HighBg->RinseSteps DecreaseConc Decrease Staining Time or Concentration HighBg->DecreaseConc CheckPurity Check Dye Purity HighBg->CheckPurity Deparaffinization Ensure Complete Deparaffinization UnevenStain->Deparaffinization Agitation Ensure Proper Agitation UnevenStain->Agitation TissueDrying Prevent Tissue Drying UnevenStain->TissueDrying AntigenRetrieval Consider Secondary Fixation (e.g., Bouin's) or HIER CheckFixation->AntigenRetrieval

Caption: Troubleshooting logic for common this compound staining issues.

Troubleshooting Guide

Q1: My this compound staining is very weak or completely absent.

Possible Causes and Solutions:

  • Inappropriate Fixation: Formalin fixation can mask the protein binding sites for acid dyes.

    • Solution 1: If using formalin-fixed tissue, try a secondary fixation step with Bouin's solution on the slide before staining, as described in Protocol 2. This can often enhance acid dye binding.[6][7]

    • Solution 2: For future experiments, consider using Bouin's solution or a precipitating fixative like Carnoy's as the primary fixative if compatible with other experimental needs.

  • Insufficient Staining Time or Concentration: The dye may not have had enough time to bind to the tissue components.

    • Solution: Increase the incubation time in the this compound solution in 2-minute increments. Alternatively, increase the dye concentration (e.g., from 0.5% to 1.0%).

  • Incorrect pH: Acid dyes bind most effectively in an acidic environment.

    • Solution: Ensure the staining solution is prepared with 1% acetic acid to maintain an acidic pH. You can verify the pH of your solution.

  • Incomplete Deparaffinization: Residual paraffin wax can block the tissue, preventing the stain from penetrating.

    • Solution: Ensure slides are incubated in fresh xylene for a sufficient amount of time to completely remove all paraffin.[10]

Q2: I am observing high background staining, which is obscuring the details.

Possible Causes and Solutions:

  • Excessive Staining Time or Concentration: Over-staining can lead to non-specific binding.

    • Solution: Reduce the incubation time in the this compound solution or decrease the dye concentration.

  • Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide.

    • Solution: Ensure a brief but thorough rinse in distilled water after the staining step to remove unbound dye.

  • Dye Quality: The dye powder may contain impurities.

    • Solution: Ensure you are using a high-quality, histology-grade this compound.

Q3: The staining on my tissue section is uneven.

Possible Causes and Solutions:

  • Incomplete Deparaffinization: As with weak staining, residual wax can cause patchy staining.

    • Solution: Use fresh xylene and ensure adequate time for complete deparaffinization.[10]

  • Tissue Drying Out: If the tissue section dries out at any point during the staining process, it can lead to uneven staining and artifacts.

    • Solution: Keep slides moist throughout the procedure, ensuring they are fully immersed in the reagents.

  • Uneven Fixative Penetration: If the tissue sample was too large, the fixative may not have penetrated to the center, leading to differential staining.

    • Solution: For future preparations, ensure tissue samples are no more than 5mm thick to allow for proper fixative penetration.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining? this compound is an anionic (negatively charged) dye. In an acidic solution, it binds to cationic (positively charged) components within the tissue. These are primarily the amino groups on proteins found in the cytoplasm, connective tissue, and red blood cells.

Q2: Can I use this compound in a trichrome staining procedure? Yes, this compound, like other small molecular weight acid dyes, can potentially be used as a cytoplasmic counterstain in trichrome methods, similar to how Picric Acid or Metanil Yellow are used. However, the specific timing and sequence in a multi-stain protocol would need to be optimized.

Q3: Why is Bouin's solution often recommended for stains using acid dyes? Bouin's solution contains picric acid, which is itself a strong acid dye. It enhances the tissue's affinity for other acid dyes.[6][7] The components of Bouin's solution are also balanced to provide excellent morphological preservation with minimal shrinkage, resulting in crisp staining.[5][9]

Q4: Will over-fixation in formalin always result in poor this compound staining? Prolonged fixation in formalin can progressively increase protein cross-linking, which can mask more binding sites and lead to weaker staining.[11] While secondary fixation with Bouin's or heat-induced epitope retrieval (HIER) methods may help, severe over-fixation can sometimes be irreversible. It is best to standardize fixation times for consistent results.[12]

Q5: Is it necessary to wash out the yellow color from Bouin's-fixed tissue before staining? Yes, it is crucial to wash the tissue (usually with 70% ethanol) until all the yellow color from the picric acid is gone.[3] Residual picric acid can interfere with the subsequent staining steps.

References

Technical Support Center: Optimizing Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their experiments.

Addressing the Role of Acid Yellow 127 in Fluorescence Microscopy

A key question has been raised regarding the use of this compound to reduce background fluorescence. Based on current scientific literature and supplier information, This compound is an industrial dye primarily used for textiles, leather, and inks.[1][2][3][4] It is not a recognized or documented reagent for reducing background fluorescence in biological imaging applications such as immunofluorescence. In fact, some acid dyes are themselves fluorescent and could potentially increase, rather than decrease, background signal.[5][6]

Therefore, this guide will focus on established and validated methods for troubleshooting and minimizing background fluorescence to ensure high-quality, reliable data.

Troubleshooting High Background Fluorescence

High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in interpreting results. The following sections provide a systematic approach to identifying and resolving common causes of high background.

FAQ: What are the primary sources of background fluorescence?

Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the sample itself. Tissues containing high amounts of collagen, elastin, or red blood cells are prone to autofluorescence. Fixation with aldehydes can also induce autofluorescence.

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the sample.

  • Sub-optimal staining protocol: Issues with antibody concentrations, incubation times, washing steps, or blocking procedures can all contribute to high background.

  • Mounting media and imaging equipment: The mounting medium itself may be fluorescent, or microscope components may not be optimized for the fluorophores being used.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of high background fluorescence.

TroubleshootingWorkflow start High Background Observed check_unstained 1. Image Unstained Control start->check_unstained autofluorescence High Autofluorescence Detected check_unstained->autofluorescence Yes check_secondary 2. Image 'Secondary Only' Control check_unstained->check_secondary No autofluorescence_solutions Solutions: - Use a different fixative - Perform antigen retrieval - Use autofluorescence quenching reagents - Photobleach the sample autofluorescence->autofluorescence_solutions resolved Background Reduced autofluorescence_solutions->resolved secondary_issue High Background in Secondary Only check_secondary->secondary_issue Yes check_primary 3. Evaluate Primary Antibody check_secondary->check_primary No secondary_solutions Solutions: - Decrease secondary antibody concentration - Increase blocking stringency/duration - Use a pre-adsorbed secondary antibody - Ensure proper washing secondary_issue->secondary_solutions secondary_solutions->resolved primary_issue High Background with Primary + Secondary check_primary->primary_issue Yes check_primary->resolved No primary_solutions Solutions: - Decrease primary antibody concentration - Titrate primary antibody - Check for cross-reactivity - Optimize fixation/permeabilization primary_issue->primary_solutions primary_solutions->resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Experimental Protocols and Data

Protocol 1: Optimizing Antibody Concentration

One of the most common causes of high background is an excessive concentration of the primary or secondary antibody.

Methodology:

  • Prepare a dilution series: For the primary antibody, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your blocking buffer. For the secondary antibody, prepare a similar dilution series (e.g., 1:200, 1:500, 1:1000, 1:2000).

  • Stain samples: Stain a separate sample with each dilution, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image and analyze: Acquire images using identical microscope settings for all samples. Compare the signal-to-noise ratio for each dilution. The optimal concentration will provide a strong specific signal with minimal background.

AntibodyDilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
Primary Ab1:509504002.38
1:1008502004.25
1:200 700 100 7.00
1:500400755.33
1:1000200603.33
Secondary Ab1:2009003502.57
1:500 800 150 5.33
1:10005001005.00
1:2000250803.13

Table 1: Example of an antibody titration experiment to determine the optimal dilution for minimizing background and maximizing the signal-to-noise ratio.

Protocol 2: Enhancing Blocking Efficiency

Insufficient blocking can lead to non-specific binding of antibodies.

Methodology:

  • Select blocking agents: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and commercial blocking buffers.

  • Test different conditions: Prepare samples and block them with different agents and for varying durations (e.g., 1 hour at room temperature, overnight at 4°C).

  • Stain and image: Proceed with your standard staining protocol and acquire images.

  • Compare results: Evaluate the background levels for each blocking condition to identify the most effective method for your specific sample and antibodies.

Blocking AgentIncubation TimeBackground Intensity (Arbitrary Units)
5% BSA in PBS1 hour at RT250
10% Normal Goat Serum1 hour at RT120
10% Normal Goat Serum Overnight at 4°C 80
Commercial Buffer X1 hour at RT150

Table 2: Comparison of different blocking strategies to reduce background fluorescence.

Protocol 3: Reducing Autofluorescence

For tissues with high intrinsic fluorescence, specific quenching steps may be necessary.

Methodology:

  • Prepare quenching solution: A common and effective autofluorescence quencher is Sudan Black B. Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Treat samples: After rehydration, incubate the tissue sections in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash: Wash the sections extensively with PBS or your buffer of choice to remove excess Sudan Black B.

  • Proceed with staining: Continue with your immunofluorescence protocol.

  • Image: Compare the autofluorescence levels in treated versus untreated control samples. Note that Sudan Black B can introduce a slight color, so proper controls are essential.[7][8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between various factors that can contribute to high background fluorescence.

BackgroundFactors cluster_sample Sample-Related cluster_protocol Protocol-Related cluster_reagents Reagent-Related autofluorescence Autofluorescence high_background High Background Fluorescence autofluorescence->high_background endogenous_biotin Endogenous Biotin endogenous_biotin->high_background fc_receptors Fc Receptors fc_receptors->high_background fixation Inadequate Fixation fixation->high_background permeabilization Over-Permeabilization permeabilization->high_background blocking Insufficient Blocking blocking->high_background washing Inadequate Washing washing->high_background primary_ab Primary Ab (High Concentration/Cross-reactivity) primary_ab->high_background secondary_ab Secondary Ab (High Concentration/Non-specific) secondary_ab->high_background mounting_media Fluorescent Mounting Media mounting_media->high_background

Caption: Factors contributing to high background fluorescence in immunofluorescence experiments.

By systematically addressing these potential issues, researchers can significantly reduce background fluorescence and improve the quality and reliability of their immunofluorescence data.

References

Solving solubility problems with Acid Yellow 127 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 127. The focus is on solving common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound (C.I. 18888) is a water-soluble, monoazo acid dye.[1][2] Its chemical structure includes sulfonic acid groups (-SO₃H) which confer its water solubility.[3] For experimental accuracy and reproducibility, achieving complete and stable dissolution in aqueous buffers is critical, as only dissolved dye molecules can interact uniformly in an assay or experimental system.[4]

Q2: My this compound powder is not dissolving well in my neutral buffer (e.g., PBS pH 7.4). What is the problem?

Acid dyes, despite being termed "water-soluble," often achieve optimal solubility under slightly acidic conditions.[3] The sulfonic acid groups on the dye molecule are anionic over a wide pH range.[5] However, solubility is enhanced in acidic environments (pH 2-6) which promotes the dissociation of these groups and increases hydrophilicity.[3] In neutral or alkaline buffers, the dye may have a higher tendency to aggregate or dissolve slowly.

Q3: What is the recommended pH range for dissolving this compound?

For optimal solubility, an acidic pH range of 4.0 to 5.5 is recommended.[3][6] Buffer systems such as an acetic acid-sodium acetate buffer are commonly used to maintain this pH range and ensure the dye remains fully dissolved.[6][7]

Q4: Can I heat the solution to help dissolve the dye?

Yes, gentle heating can significantly improve the dissolution rate and solubility.[4] Heating the solution to 40-60°C while stirring is an effective method.[3] For persistent issues, bringing the solution to a boil can help achieve a clear solution, which should then be cooled to room temperature before use.[1][8][9] Always check for any signs of dye degradation (e.g., color change) if using high temperatures.

Q5: My solution is clear at first but becomes cloudy or forms a precipitate over time. Why?

This can be due to several factors:

  • Water Hardness: The use of tap water or buffers with high concentrations of divalent cations (Ca²⁺, Mg²⁺) can lead to the precipitation of the dye salt.[3] It is highly recommended to use deionized or distilled water.

  • Temperature Changes: A solution prepared at an elevated temperature may become supersaturated upon cooling, causing the dye to precipitate out. Ensure the final concentration is soluble at your storage temperature.

  • Buffer Instability: Changes in the buffer's pH over time can affect dye solubility.

Q6: Are there any chemical additives that can enhance solubility?

Yes, certain co-solvents or additives can be used, but their compatibility with your experimental system must be verified:

  • Organic Co-solvents: Adding a small percentage (e.g., 10-30%) of a water-miscible organic solvent like ethanol or methanol can improve solubility.[3]

  • Hydrotropes: Urea can be an effective agent for increasing dye solubility and preventing aggregation by disrupting intermolecular hydrogen bonds.[10]

  • Chelating Agents: If water hardness is suspected, adding a small amount of EDTA can chelate metal ions and prevent precipitation.[3]

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, follow this logical troubleshooting workflow.

G start Problem: This compound Fails to Dissolve check_water Step 1: Check Water Source Is it deionized or distilled water? start->check_water use_di_water Action: Switch to high-purity water. check_water->use_di_water No check_ph Step 2: Check Solution pH Is the pH between 4.0 and 5.5? check_water->check_ph Yes use_di_water->check_ph adjust_ph Action: Adjust pH with dilute acetic acid. Use an acetate buffer system. check_ph->adjust_ph No apply_heat Step 3: Apply Gentle Heat Have you tried warming the solution? check_ph->apply_heat Yes adjust_ph->apply_heat consider_additives Step 4: Consider Additives (Verify experimental compatibility first) apply_heat->consider_additives Yes, still issues filter_solution Final Step: Filter through a 0.22 µm syringe filter to remove any remaining particulates. apply_heat->filter_solution No, dissolved heat_solution Action: Warm to 40-60°C with continuous stirring. add_cosolvent Option: Add 10-20% Ethanol or Methanol. consider_additives->add_cosolvent add_urea Option: Add Urea (e.g., 1-2 M). consider_additives->add_urea add_cosolvent->filter_solution add_urea->filter_solution success Result: Clear, stable dye solution. filter_solution->success G start Start: Prepare 1 mg/mL Stock weigh 1. Weigh Dye Accurately weigh 10 mg of This compound powder. start->weigh add_solvent 2. Add Solvent Add ~8 mL of deionized water to a 15 mL conical tube. weigh->add_solvent mix 3. Mix Add the powder to the water. Vortex for 30 seconds. add_solvent->mix check_dissolution 4. Check Dissolution Is the solution clear? mix->check_dissolution heat 5a. Heat & Agitate Place tube in a 50°C water bath. Vortex every 5 minutes for 15 min. check_dissolution->heat No, particulates remain qs 6. Final Volume Once clear, cool to room temp. QS to 10.0 mL with deionized water. check_dissolution->qs Yes adjust_ph 5b. Adjust pH Add 1-2 µL of glacial acetic acid. Vortex and check clarity. heat->adjust_ph Still not clear adjust_ph->check_dissolution Re-evaluate filter 7. Filter Filter through a 0.22 µm syringe filter to remove any micro-particulates. qs->filter store 8. Store Store in a light-protected container at 4°C. filter->store end End store->end

References

Technical Support Center: Optimizing Acid Yellow 127 for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acid Yellow 127 for cell staining applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your staining procedures.

Troubleshooting Guide

Encountering issues during your cell staining experiments? This guide addresses common problems and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Weak or No Staining 1. Suboptimal Dye Concentration: The concentration of this compound may be too low. 2. Inadequate Incubation Time: The staining duration may be insufficient for the dye to penetrate the cells effectively. 3. Incorrect pH of Staining Buffer: Acid dyes often require a specific pH range for optimal performance. 4. Cell Fixation Issues: Improper fixation can hinder dye uptake.1. Titrate Dye Concentration: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal level for your cell type. 2. Optimize Incubation Time: Increase the incubation period in increments (e.g., 15, 30, 60 minutes) to find the ideal duration. 3. Adjust Buffer pH: Test a range of acidic pH values for your staining buffer (e.g., pH 4.0-6.0).[1] 4. Review Fixation Protocol: Ensure cells are properly fixed. Consider trying different fixation agents (e.g., paraformaldehyde, methanol).
High Background Staining 1. Excessive Dye Concentration: Using too much this compound can lead to non-specific binding. 2. Insufficient Washing: Residual dye that is not washed away can contribute to background noise. 3. Dye Precipitation: The dye may not be fully dissolved, leading to aggregates that stick to the slide or cells.1. Reduce Dye Concentration: Use a lower concentration of the dye.[2] 2. Increase Wash Steps: Add extra wash steps after staining to remove unbound dye. 3. Ensure Complete Dissolution: Prepare fresh dye solutions and ensure the dye is fully dissolved before use. Gentle heating or vortexing may aid dissolution.[3]
Uneven Staining 1. Incomplete Cell Coverage: The staining solution may not have covered the entire cell sample evenly. 2. Cell Clumping: Aggregated cells will not stain uniformly. 3. Roller or Applicator Marks: Improper application technique can lead to streaks.[4]1. Use Sufficient Staining Volume: Ensure the entire sample is immersed in the staining solution. 2. Prepare a Single-Cell Suspension: Gently pipette or use a cell strainer to break up cell clumps before staining.[5] 3. Gentle Agitation: During incubation, gently rock the samples to ensure even distribution of the dye.
Cell Morphology Changes 1. Cytotoxicity: High concentrations of the dye or prolonged exposure may be toxic to cells. 2. Harsh Staining Conditions: Extreme pH or temperature can damage cells.1. Perform a Cytotoxicity Assay: Determine the non-toxic concentration range of this compound for your specific cells.[6][7] 2. Use Milder Conditions: Optimize for the mildest possible pH and temperature that still provides adequate staining.
Stain Fades Quickly 1. Photobleaching: Exposure to excitation light during microscopy can cause the fluorescent signal to fade.1. Use an Antifade Mounting Medium: This will help preserve the fluorescent signal.[8] 2. Minimize Light Exposure: Limit the time the sample is exposed to the excitation light source.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell staining?

A1: As there is no established protocol for using this compound in cell staining, we recommend starting with a concentration titration. A reasonable starting range would be from 0.1 µM to 10 µM. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What type of buffer should I use for staining with this compound?

A2: Acid dyes typically work best in acidic conditions.[1] We recommend starting with a mildly acidic buffer, such as a citrate buffer or phosphate-buffered saline (PBS) adjusted to a pH between 4.0 and 6.0. The optimal pH should be determined experimentally.

Q3: Is this compound suitable for staining live or fixed cells?

A3: The suitability for live or fixed cell staining needs to be determined. We recommend starting with fixed cells, as the fixation process can permeabilize the cell membrane, potentially aiding dye entry. If live-cell staining is desired, cytotoxicity assays are essential to determine a non-toxic concentration and incubation time.[9]

Q4: How can I dissolve this compound?

A4: this compound is reported to be soluble in water.[3] For experimental use, we recommend preparing a stock solution in a solvent such as dimethyl sulfoxide (DMSO) and then diluting it to the final working concentration in your chosen staining buffer. This can help ensure complete dissolution and minimize precipitation.

Q5: Can this compound be used in combination with other fluorescent stains?

A5: This would need to be validated. If you plan to use this compound in a multi-color fluorescence experiment, it is essential to check its spectral properties (excitation and emission maxima) to ensure it is compatible with other fluorophores and your microscope's filter sets. Spectral overlap should be minimized to avoid bleed-through between channels.

Experimental Protocols

Protocol 1: General Staining of Fixed Adherent Cells

This protocol provides a general starting point for staining fixed adherent cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Citrate Buffer (pH 4.0, 5.0, 6.0)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium (preferably with an antifade agent)

  • Coverslips

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 1 µM) in your chosen acidic buffer (e.g., Citrate Buffer pH 5.0).

    • Incubate the fixed cells with the this compound staining solution for 30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for yellow fluorescence.

Protocol 2: Concentration Optimization (Titration)

This experiment is designed to determine the optimal concentration of this compound for your cells.

Procedure:

  • Follow the "General Staining of Fixed Adherent Cells" protocol.

  • In the staining step, prepare a series of dilutions of this compound in the staining buffer. A suggested range is: 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

  • Stain separate coverslips with each concentration.

  • After staining and washing, mount and image all samples using the exact same microscope settings (e.g., exposure time, gain).

  • Compare the images to identify the concentration that provides the best signal-to-noise ratio (bright staining of cellular structures with minimal background).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Visualization cell_culture Culture Cells on Coverslips fixation Fix Cells (e.g., 4% PFA) cell_culture->fixation wash1 Wash with PBS fixation->wash1 prepare_stain Prepare this compound Solution wash1->prepare_stain stain_cells Incubate Cells with Dye prepare_stain->stain_cells wash2 Wash to Remove Unbound Dye stain_cells->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image analyze Image Analysis image->analyze

Caption: General workflow for staining fixed cells with this compound.

Troubleshooting_Logic cluster_weak Weak/No Signal cluster_high_bg High Background cluster_uneven Uneven Staining start Staining Problem Observed increase_conc Increase [Dye] start->increase_conc Weak Signal increase_time Increase Incubation Time start->increase_time Weak Signal check_ph Adjust Buffer pH start->check_ph Weak Signal decrease_conc Decrease [Dye] start->decrease_conc High Background increase_wash Increase Wash Steps start->increase_wash High Background check_sol Ensure Dye is Solubilized start->check_sol High Background ensure_coverage Use Sufficient Volume start->ensure_coverage Uneven Staining prevent_clumps Single-Cell Suspension start->prevent_clumps Uneven Staining

Caption: Troubleshooting logic for common this compound staining issues.

References

Validation & Comparative

A Comparative Guide to Yellow Dyes in Histology: Metanil Yellow vs. Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the precise differentiation and visualization of tissue components are paramount for accurate research and diagnosis. Yellow dyes frequently serve as counterstains, providing a contrasting background to highlight specific cellular structures. This guide provides a detailed comparison of two yellow dyes: Metanil Yellow, a commonly used histological stain, and Acid Yellow 127, a dye primarily utilized in the textile industry. This comparison aims to inform researchers, scientists, and drug development professionals on the appropriate selection and application of these agents in a laboratory setting.

Overview and Histological Application

Metanil Yellow (C.I. Acid Yellow 36) is a well-established azo dye in histology, valued for its utility as a counterstain. It is effective in providing a yellow contrast to cytoplasmic elements, muscle, and collagen in various staining techniques.[1][2] One of its notable applications is in a variant of Masson's trichrome stain, where it colors collagen yellow, contrasting with the red-stained muscle.[1] Furthermore, Metanil Yellow is employed to enhance histological detail in Periodic Acid-Schiff (PAS)/iron-hematoxylin stained sections by increasing contrast and highlighting PAS-positive structures.[3][4] It is also a component of the Alcian Blue-H&E-Metanil Yellow stain, a diagnostic tool for identifying Barrett's esophagus.[5][6][7]

This compound (C.I. 18888) , in stark contrast, does not have any documented applications in histological staining based on available scientific literature and product information. It is a monoazo dye primarily used for dyeing wool, silk, polyamide fibers, and leather, as well as in the paper and paint industries.[5][7][8][9] Its chemical properties and lack of validation in biological applications make it an unsuitable candidate for histological use.

Comparative Data

The following table summarizes the key properties of Metanil Yellow and this compound, highlighting the reasons for their differential use.

FeatureMetanil Yellow (Acid Yellow 36)This compound
C.I. Number 13065[1]18888[5]
Chemical Class Azo dye[8]Single azo dye[5]
Molecular Formula C₁₈H₁₄N₃NaO₃S[1][8]C₂₆H₂₀Cl₂N₉NaO₄S[5]
Molecular Weight 375.38 g/mol [8]803.63 g/mol [5]
Color Yellow to orange-yellow[8]Greenish-light yellow[5]
Solubility Soluble in water and alcohol[8]Soluble in water[5]
Primary Application Histological counterstain[1][2][8]Industrial dye (textiles, leather, paper)[5][7][8][9]
Histological Use Yes, as a counterstain for cytoplasm, muscle, and collagen.[1][2]No documented use in histology.

Principles of Staining

The utility of a dye in histology is dependent on its ability to selectively bind to specific tissue components. Acid dyes, such as Metanil Yellow, are anionic and bind to cationic (basic) components in tissues, which are termed "acidophilic".[10] These typically include proteins in the cytoplasm, muscle filaments, and collagen fibers.[4][10] The specificity and intensity of staining are influenced by factors such as the dye's molecular size, charge distribution, and the pH of the staining solution. Metanil Yellow's established protocols and proven efficacy in differentiating these structures underscore its value in histology.

This compound, while also an acid dye, has a significantly larger molecular weight and a different chemical structure.[5] These differences likely affect its binding characteristics to tissue components in a way that has not been found to be useful or predictable for histological purposes. Without established protocols and validation, its use could lead to non-specific, artifactual staining, rendering tissue sections uninterpretable.

Experimental Protocols for Metanil Yellow

Detailed methodologies are crucial for reproducible and reliable staining. Below are protocols for common histological procedures involving Metanil Yellow.

Alcian Blue-H&E-Metanil Yellow Stain for Barrett's Esophagus

This procedure is a valuable screening method for diagnosing Barrett's esophagus.[5][6][7]

Procedure:

  • Deparaffinize and hydrate paraffin-embedded tissue sections to distilled water.

  • Place in 3% acetic acid for 3 minutes.

  • Stain in 1% Alcian Blue solution (pH 2.5) for 15 minutes.

  • Wash in running tap water for 5 minutes, then rinse in distilled water.

  • Stain in Mayer's Hematoxylin for 2-4 minutes.

  • Rinse in running tap water.

  • Blue in Scott's tap water substitute.

  • Wash in running tap water and rinse in distilled water.

  • Place in 70% ethyl alcohol for 1 minute.

  • Counterstain with Eosin Y working solution for 1 minute.

  • Dehydrate through 95% and two changes of 100% ethyl alcohol.

  • Stain in aqueous Metanil Yellow solution for 1 minute.[5][6]

  • Rinse/dehydrate in two changes of 100% ethyl alcohol.

  • Clear in xylene and coverslip.

Expected Results:

  • Acid mucins: Blue to turquoise

  • Nuclei: Blue

  • Cytoplasm: Shades of pink to red

  • Background: Yellow

Metanil Yellow as a Counterstain for PAS-Hematoxylin

This method improves contrast and highlights PAS-positive elements.[3][4]

Procedure: (Following standard PAS and iron-hematoxylin staining)

  • After the hematoxylin staining and subsequent washing steps, counterstain with a dilute aqueous solution of Metanil Yellow (e.g., 0.25% aqueous solution) for 1-2 minutes.

  • Rinse briefly in distilled water.

  • Dehydrate rapidly through graded alcohols.

  • Clear in xylene and coverslip.

Expected Results:

  • PAS-positive substances (e.g., glycogen, basement membranes): Magenta

  • Nuclei: Blue/black

  • Cytoplasm and other tissue elements: Yellow

Visualizing Histological Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for histological staining and the decision-making process for selecting a yellow counterstain.

G General Histological Staining Workflow cluster_prep Tissue Preparation cluster_sectioning Sectioning and Mounting cluster_staining Staining cluster_final Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Infiltration Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Microtomy Microtomy Embedding->Microtomy Mounting Mounting Microtomy->Mounting Deparaffinization Deparaffinization Mounting->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration e.g., Hematoxylin Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain e.g., Hematoxylin Washing Washing Nuclear_Stain->Washing Counterstain Counterstain Washing->Counterstain e.g., Metanil Yellow Dehydration_Stain Dehydration_Stain Counterstain->Dehydration_Stain Graded Alcohols Clearing_Final Clearing_Final Dehydration_Stain->Clearing_Final Xylene Coverslipping Coverslipping Clearing_Final->Coverslipping

Caption: A flowchart illustrating the major steps in a typical histological staining procedure.

G Decision Workflow for Yellow Counterstain Selection Start Identify Need for Yellow Counterstain Check_Histological_Application Is the dye validated for histological use? Start->Check_Histological_Application Metanil_Yellow Select Metanil Yellow Check_Histological_Application->Metanil_Yellow Yes Acid_Yellow_127 Consider this compound Check_Histological_Application->Acid_Yellow_127 No/Unknown Protocol_Available Are established protocols available? Metanil_Yellow->Protocol_Available Not_Validated Not validated for histology. Avoid use. Acid_Yellow_127->Not_Validated Proceed Proceed with staining protocol Protocol_Available->Proceed Yes Alternative Select alternative validated yellow stain (e.g., Picric Acid, Tartrazine) Protocol_Available->Alternative No

References

A Comparative Guide to Yellow Counterstains: Acid Yellow 127 vs. Tartrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of histological staining, the choice of a suitable counterstain is paramount for achieving optimal contrast and cellular detail. This guide provides a comprehensive comparison of two yellow acid dyes, Acid Yellow 127 and Tartrazine, for their utility as counterstains in research and diagnostic applications. While both are anionic dyes, their documented applications and available performance data differ significantly, influencing their suitability for specific histological protocols.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound and Tartrazine is presented below, offering a foundational comparison of the two dyes.

PropertyThis compoundTartrazine
C.I. Name This compoundAcid Yellow 23
C.I. Number 18888[1][2][3]19140[4]
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S[1][2][3]C₁₆H₉N₄Na₃O₉S₂
Molecular Weight 803.63 g/mol [1][2][3]534.3 g/mol
Color Greenish-light yellow[1][2]Lemon yellow[5]
Solubility in Water Soluble[1][2]Soluble[4][5]

Performance as a Histological Counterstain

A critical evaluation of a counterstain's performance relies on experimental data regarding its staining intensity, specificity, and compatibility with primary stains.

Tartrazine (Acid Yellow 23) is a well-established counterstain in histology with documented protocols and applications.[4] It is recognized for providing a light yellow background that contrasts effectively with nuclear and other primary stains.[4]

This compound , in contrast, is primarily utilized in the textile and leather dyeing industries.[1][2][3] Extensive literature searches did not yield specific established protocols or performance data for its use as a histological counterstain. While it is an acid dye and therefore possesses the theoretical potential for counterstaining, its efficacy and suitability for biological applications have not been scientifically validated or documented.

Due to the lack of direct comparative experimental data, a quantitative performance comparison is not feasible. The information available strongly indicates that Tartrazine is the dye of choice for histological applications, while this compound remains an unvalidated alternative in this context.

Experimental Protocols

Detailed methodologies for the use of Tartrazine in established histological staining procedures are provided below, alongside a general protocol for acid dye counterstaining that could serve as a starting point for the experimental evaluation of other acid dyes like this compound.

Established Protocols for Tartrazine

1. Lendrum's Phloxine-Tartrazine Method for Viral Inclusion Bodies

This method utilizes Tartrazine to differentiate tissues and highlight viral inclusion bodies stained with Phloxine.

  • Procedure:

    • Deparaffinize sections and bring to water.

    • Stain nuclei with a suitable hematoxylin solution.

    • Wash in running tap water.

    • Stain in Phloxine solution for 20-30 minutes.

    • Rinse briefly in tap water.

    • Differentiate with a saturated solution of Tartrazine in cellosolve until the inclusion bodies are bright red and the background is yellow. This step requires microscopic control.

    • Rinse thoroughly with absolute ethanol.

    • Clear in xylene and mount.

2. Brown-Hopps Modified Gram Stain with Tartrazine Counterstain

In this modification of the Gram stain for tissue sections, Tartrazine provides a yellow background to contrast with Gram-positive (blue) and Gram-negative (red) bacteria.[6]

  • Procedure:

    • Deparaffinize and hydrate sections to distilled water.

    • Stain with Crystal Violet solution for 2 minutes.

    • Rinse in distilled water.

    • Mordant with Gram's Iodine for 5 minutes.

    • Rinse in distilled water and decolorize with acetone or an acetone-xylene mixture.

    • Counterstain with Basic Fuchsin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in Gallego Solution for 5 minutes.

    • Rinse in running tap water.

    • Counterstain with 1.5% aqueous Tartrazine solution for 1 minute.[6][7]

    • Rinse in running tap water.

    • Dehydrate, clear, and mount.

General Protocol for Acid Dye Counterstaining

This protocol is a general guideline and would require optimization for any specific acid dye, including the experimental use of this compound.

  • Procedure:

    • Deparaffinize and rehydrate tissue sections to water.

    • Perform primary staining (e.g., with hematoxylin to stain nuclei).

    • Wash in running tap water.

    • Differentiate the primary stain if necessary (e.g., with acid alcohol for hematoxylin).

    • Wash in running tap water.

    • Immerse slides in the acid dye counterstain solution (e.g., 0.5-1% aqueous solution) for 1-5 minutes. The optimal concentration and time will vary depending on the dye.

    • Briefly rinse in distilled water to remove excess stain.

    • Dehydrate through graded alcohols.

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a general histological staining procedure and a decision-making process for selecting a yellow counterstain.

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_analysis Analysis Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Primary_Staining Primary_Staining Rehydration->Primary_Staining Washing Washing Primary_Staining->Washing Counterstaining Counterstaining Washing->Counterstaining Dehydration_Clearing Dehydration_Clearing Counterstaining->Dehydration_Clearing Mounting Mounting Dehydration_Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

A generalized workflow for histological staining of paraffin-embedded tissue sections.

G Start Select Yellow Counterstain Established_Protocol Is there an established protocol for the primary stain? Start->Established_Protocol Tartrazine Use Tartrazine Established_Protocol->Tartrazine Yes Experimental Is this for experimental validation of a new dye? Established_Protocol->Experimental No Stop Proceed with staining Tartrazine->Stop Experimental->Tartrazine No General_Protocol Adapt general acid dye protocol and optimize Experimental->General_Protocol Yes General_Protocol->Stop

A decision workflow for selecting a yellow histological counterstain.

Conclusion

Based on the available scientific literature and established histological practices, Tartrazine (Acid Yellow 23) is the recommended and validated choice for a yellow counterstain. It has a proven track record in various staining methods, with well-documented protocols ensuring reproducibility.

This compound , while sharing the general characteristic of being an acid dye, lacks the necessary validation and documentation for reliable use in histological applications. Its primary use in industrial applications suggests that its staining properties on biological tissues are not well characterized. Researchers and professionals in drug development seeking a reliable yellow counterstain should opt for Tartrazine to ensure consistent and interpretable results. Any use of this compound for histological purposes would require extensive in-house validation and optimization.

References

A Comparative Guide to the Efficacy of Acid Yellow 127 and Other Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing acid dyes in their work, selecting the optimal dye is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Acid Yellow 127 against other common acid yellow dyes: Acid Yellow 23, Acid Yellow 36, and Acid Yellow 42. The comparison focuses on their performance characteristics, supported by available data and detailed experimental protocols for key evaluation metrics.

Overview of Compared Acid Dyes

Acid dyes are anionic dyes soluble in water, primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as for biological staining.[1][2] The efficacy of an acid dye is determined by several factors including its chemical structure, molecular weight, and affinity for the substrate. The dyes compared in this guide are all commercially available and find applications in textile dyeing, leather coloration, and as biological stains.

Table 1: Physicochemical Properties of Selected Acid Yellow Dyes

Dye Name C.I. Name C.I. Number CAS Number Molecular Formula Molecular Weight ( g/mol ) Chemical Class
This compoundWeak Acid Yellow 3GL1888873384-78-8C₂₆H₂₀Cl₂N₉NaO₄S803.63Single Azo
Acid Yellow 23Tartrazine191401934-21-0C₁₆H₉N₄Na₃O₉S₂534.37Single Azo
Acid Yellow 36Metanil Yellow13065587-98-4C₁₈H₁₄N₃NaO₃S377.38Single Azo
Acid Yellow 42Acid Yellow R229106375-55-9C₃₂H₂₄N₈Na₂O₈S₂758.69Disazo

Data sourced from various chemical and dye supplier databases.[3][4][5][6][7][8][9][10]

Performance Comparison

The performance of these dyes can be evaluated based on several key parameters, including their fastness properties (resistance to light, washing, and rubbing) and staining intensity. While direct, side-by-side comparative studies with quantitative data are limited in publicly available literature, the following table summarizes the available performance information.

Table 2: Performance Characteristics of Selected Acid Yellow Dyes on Wool/Polyamide

Dye Name Light Fastness (ISO 105-B02) Washing Fastness (ISO 105-C06) Rubbing Fastness (ISO 105-X12) Solubility in Water Applications
This compound 64-54-5SolubleWool, silk, polyamide fiber, leather dyeing and printing.[1][3][7][11]
Acid Yellow 23 4-52-3-Soluble (200-250 g/L at 90°C)Wool, silk, polyamide, paper, leather, cosmetics, food coloring.[8][12]
Acid Yellow 36 ---SolubleWool, leather, paper, wood, biological stain, pH indicator.[5][9][13][14][15]
Acid Yellow 42 ---SolubleWool, silk, polyamide, leather dyeing and printing.[6][16][17]

Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness and 1 to 5 for other fastness tests, with higher numbers indicating better performance. The data is compiled from various sources and may vary depending on the specific experimental conditions.[10]

Experimental Protocols

To facilitate objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Protocol 1: Immersion Dyeing of Wool Fabric

This protocol describes a standard laboratory procedure for dyeing wool fabric with acid dyes to evaluate their uptake and color yield.

Materials:

  • Wool fabric swatches (e.g., 10x10 cm)

  • Acid dye powder (this compound, 23, 36, or 42)

  • Glacial acetic acid

  • Sodium sulfate (Glauber's salt)

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and a balance

  • Spectrophotometer

Procedure:

  • Fabric Preparation: Pre-wet the wool fabric swatches in deionized water for at least 30 minutes.

  • Dyebath Preparation:

    • Prepare a stock solution of the acid dye (e.g., 1 g/L) in deionized water.

    • Fill the dyebath with deionized water to achieve a liquor ratio of 40:1 (e.g., 400 mL for a 10 g fabric swatch).

    • Add sodium sulfate (e.g., 10% on weight of fabric) to the dyebath and stir until dissolved.

    • Add the required volume of the dye stock solution to achieve the desired shade depth (e.g., 1% on weight of fabric).

    • Adjust the pH of the dyebath to 4.5-5.5 using glacial acetic acid.

  • Dyeing Process:

    • Immerse the pre-wetted wool swatch into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to the boil (approximately 98°C) at a rate of 2°C per minute.

    • Maintain the dyeing at this temperature for 60 minutes, with continuous gentle agitation.[11]

    • Allow the dyebath to cool down gradually to about 60°C.

  • Rinsing and Drying:

    • Remove the dyed fabric from the dyebath.

    • Rinse the fabric thoroughly with warm water, followed by cold water, until the rinse water is clear.

    • Squeeze out excess water and air-dry the fabric.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Wetting Pre-wet Wool Fabric Dyebath_Prep Prepare Dyebath (Dye, Salt, Acid) Immersion Immerse Fabric at RT Dyebath_Prep->Immersion Heating Heat to Boil (98°C) Immersion->Heating Dyeing Dye for 60 min Heating->Dyeing Cooling Cool to 60°C Dyeing->Cooling Rinsing Rinse Thoroughly Cooling->Rinsing Drying Air Dry Rinsing->Drying

Fig. 1: Experimental workflow for immersion dyeing of wool.
Protocol 2: Quantitative Analysis of Staining Intensity

Staining intensity can be quantitatively assessed by measuring the color strength (K/S value) of the dyed fabric using a spectrophotometer.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the reflectance (R) of the dyed fabric at the wavelength of maximum absorption (λmax) for each dye.

  • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where K is the absorption coefficient and S is the scattering coefficient.

  • A higher K/S value indicates a greater staining intensity.

Protocol 3: Photostability Assessment (ISO 105-B02)

This protocol outlines the standardized method for determining the color fastness of textiles to artificial light.[18][19][20]

Apparatus:

  • Xenon arc lamp apparatus with controlled humidity and temperature.[19][21]

  • Blue wool standards (rated 1-8 for increasing lightfastness).[22]

  • Grey Scale for assessing color change.

Procedure:

  • Specimen Preparation: Mount a specimen of the dyed fabric and a set of blue wool standards on a sample holder.

  • Exposure: Expose the samples to the light from the xenon arc lamp under specified conditions (e.g., temperature, humidity, and irradiance).

  • Evaluation: Periodically inspect the samples and compare the fading of the test specimen with that of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen.

G Start Mount Specimen and Blue Wool Standards Exposure Expose to Xenon Arc Lamp (Controlled Conditions) Start->Exposure Evaluation Periodically Compare Fading of Specimen and Standards Exposure->Evaluation Result Assign Lightfastness Rating (1-8) Evaluation->Result

Fig. 2: Workflow for photostability testing (ISO 105-B02).
Protocol 4: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the potential toxicity of acid dyes on a relevant cell line, such as human keratinocytes (HaCaT), which is crucial for applications involving skin contact.[23][24][25]

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM) with supplements

  • Acid dye solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of the acid dye. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the negative control. A lower cell viability indicates higher cytotoxicity.

G cluster_cell_culture Cell Culture cluster_treatment Dye Treatment cluster_assay MTT Assay Seed_Cells Seed HaCaT Cells in 96-well plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treat_Cells Treat with Dye Solutions (Varying Concentrations) Adherence->Treat_Cells Incubation Incubate (24-72h) Treat_Cells->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Dissolve_Formazan Dissolve Formazan with DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate Cell Viability (%) Measure_Absorbance->Data_Analysis

References

Validating the specificity of Acid Yellow 127 staining

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating Staining Specificity: Acid Yellow 127 vs. Standard Protein Stains

For researchers, scientists, and drug development professionals, the specificity of a staining reagent is paramount for generating reliable and reproducible data. This guide provides a framework for validating the specificity of a less common dye, this compound, against well-established total protein stains: Coomassie Brilliant Blue, Ponceau S, and Amido Black.

While this compound is primarily utilized in the textile and leather industries, its properties as an acid dye suggest potential applications in biological protein staining. This guide outlines the necessary experimental protocols and data presentation for a rigorous comparison.

Comparative Analysis of Staining Dyes

The following table summarizes the key characteristics of this compound and its alternatives. The data for this compound is hypothetical and based on the expected performance of an acid dye in a biological context.

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Ponceau SAmido Black 10B
Binding Target Basic amino acid residuesBasic and aromatic amino acidsBasic amino acid residuesBasic amino acid residues
Application Membranes, GelsGelsMembranesMembranes, Gels
Staining Type Reversible (with alkaline buffer)Reversible (destaining required)Reversible (with water/alkaline buffer)Semi-permanent
Limit of Detection ~200-500 ng~100 ng~250 ng~50-100 ng
Staining Time 5-15 minutes30-60 minutes1-5 minutes10-20 minutes
Destaining Time 5-10 minutes1-2 hours to overnight1-2 minutes15-30 minutes
Compatibility Western Blot, Mass SpectrometryMass SpectrometryWestern Blot, Mass SpectrometryWestern Blot
Color YellowBlueRedBlue-Black

Experimental Protocols

Rigorous validation requires standardized protocols. The following are representative methods for each stain.

General Protein Sample Preparation
  • Prepare protein lysates from cell culture or tissue samples in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Prepare serial dilutions of a known protein standard (e.g., Bovine Serum Albumin - BSA) to be run alongside the samples.

  • Denature protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 10-20 µg of each protein sample and the serial dilutions of the protein standard onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform SDS-PAGE to separate the proteins by molecular weight.

  • After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane for staining, or proceed with in-gel staining.

Staining Protocols
  • Staining Solution: 0.1% (w/v) this compound in 5% acetic acid.

  • After protein transfer, briefly wash the membrane in deionized water.

  • Incubate the membrane in the this compound staining solution for 10 minutes at room temperature with gentle agitation.

  • Destaining: Wash the membrane with 5% acetic acid for 2-3 minutes to remove background stain.

  • Rinse the membrane with deionized water to remove excess acid. The protein bands should appear as yellow against a clear background.

  • To completely remove the stain for downstream applications (e.g., Western blotting), wash the membrane with a mild alkaline buffer (e.g., 0.1 M NaOH or a Tris-based buffer with a pH > 8.0) for 5-10 minutes.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% methanol, 10% glacial acetic acid.

  • After electrophoresis, place the gel in the staining solution and incubate for 30-60 minutes with gentle agitation.

  • Destaining Solution: 40% methanol, 10% glacial acetic acid.

  • Remove the staining solution and add the destaining solution. Incubate with gentle agitation for 1-2 hours, changing the destain solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Staining Solution: 0.1% (w/v) Ponceau S in 5% acetic acid.

  • After protein transfer, immerse the membrane in the Ponceau S staining solution for 1-2 minutes at room temperature.

  • Destaining: Wash the membrane with deionized water for 1-2 minutes until the protein bands are visible as red/pink bands.

  • The stain can be completely removed by washing with a mild alkaline buffer (e.g., TBS-T) before proceeding to Western blotting.

  • Staining Solution: 0.1% (w/v) Amido Black 10B, 45% methanol, 10% acetic acid.

  • After protein transfer, incubate the membrane in the staining solution for 10-20 minutes with gentle agitation.

  • Destaining Solution: 90% methanol, 2% acetic acid.

  • Destain the membrane by washing with the destaining solution for 15-30 minutes, changing the solution as needed.

Validation Workflow and Comparative Logic

The following diagrams illustrate the workflow for validating a new staining dye and the logical comparison between the dyes discussed.

G cluster_prep Sample Preparation cluster_stain Staining & Destaining cluster_analysis Analysis & Validation prep1 Prepare Protein Lysates & Standards prep2 SDS-PAGE prep1->prep2 prep3 Transfer to Membrane (or use gel directly) prep2->prep3 stain1 Incubate with Staining Solution prep3->stain1 stain2 Wash with Destaining Solution stain1->stain2 analysis1 Image Acquisition & Densitometry stain2->analysis1 analysis2 Determine Limit of Detection analysis1->analysis2 analysis3 Assess Linearity and Specificity analysis1->analysis3 analysis4 Compare with Standard Stain analysis3->analysis4

Caption: Experimental workflow for the validation of a new protein staining dye.

G Stain Stain Application Reversibility Sensitivity AY127 This compound (Hypothetical) Membrane/Gel Reversible Low-Moderate Stain->AY127 Alternative Coomassie Coomassie Blue Gel Reversible High Stain->Coomassie Standard Ponceau Ponceau S Membrane Reversible Moderate Stain->Ponceau Standard Amido Amido Black Membrane/Gel Semi-permanent High Stain->Amido Standard

Caption: Logical comparison of key features of protein staining dyes.

Conclusion

To validate the specificity of this compound for biological applications, a direct comparison with established stains like Coomassie Brilliant Blue, Ponceau S, and Amido Black is essential. Researchers should focus on quantifiable metrics such as the limit of detection, the linearity of the signal with protein concentration, and the compatibility of the stain with downstream applications. The protocols and comparative data presented here provide a robust starting point for such a validation study. Any new staining procedure, including one using a repurposed dye like this compound, must undergo rigorous validation to ensure data integrity.

A Researcher's Guide to Quantitative Protein Staining: A Comparative Analysis of Acid Yellow 127 and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the accurate determination of protein concentration on electrophoresis gels and western blot membranes is paramount for reliable data interpretation. While a variety of protein staining methods exist, each possesses inherent strengths and weaknesses in terms of sensitivity, linearity, and compatibility with downstream applications. This guide provides a comprehensive comparison of the lesser-known Acid Yellow 127 against established staining methodologies: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Dyes.

This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable protein staining technique for their experimental needs. We present a detailed examination of each method's performance, supported by experimental protocols and a clear visualization of the comparative landscape.

Quantitative Performance at a Glance

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue (G-250)Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Detection Limit Not Available~10-50 ng~0.5-5 ng~1-10 ng
Linear Dynamic Range Not AvailableModerate (approx. 20-fold)NarrowWide (approx. 1000-fold)[1][2]
Protocol Time ~1-2 hours~1 hour to overnight~1.5 - 3 hours~3 - 4 hours
Mass Spectrometry Compatibility Potentially YesYesYes (with specific protocols)Yes[2][3][4]
Reversibility Potentially YesYesGenerally NoYes
Cost LowLowModerateHigh

Visualizing the Staining Workflow and Decision Matrix

To aid in the selection process, the following diagrams illustrate a generalized workflow for protein staining and a logical decision-making matrix.

Protein Staining Workflow cluster_pre_stain Sample Preparation & Electrophoresis cluster_staining Staining & Destaining cluster_post_stain Analysis start Protein Sample sds_page SDS-PAGE start->sds_page fixation Fixation sds_page->fixation staining Staining fixation->staining destaining Destaining staining->destaining imaging Imaging destaining->imaging quantification Quantification imaging->quantification end Quantitative Data quantification->end

A generalized workflow for total protein staining after gel electrophoresis.

Stain Selection Logic cluster_investigational Investigational Option start Start: Need to Quantify Protein ms_compat Downstream Mass Spectrometry? start->ms_compat sensitivity High Sensitivity Required? ms_compat->sensitivity Yes budget Budget Constraints? ms_compat->budget No linearity Wide Linear Range Needed? sensitivity->linearity Yes silver Silver Stain (MS-compatible protocol) sensitivity->silver No silver_non_ms Silver Stain (standard) budget->silver_non_ms Yes fluorescent Fluorescent Dye budget->fluorescent No coomassie Coomassie Blue linearity->coomassie No linearity->fluorescent Yes acid_yellow This compound (Investigational)

A decision matrix for selecting a suitable protein staining method.

Detailed Experimental Protocols

Reproducibility in quantitative analysis is critically dependent on standardized protocols. The following sections provide detailed methodologies for each staining technique discussed.

This compound Staining (Hypothetical Protocol)

As this compound is not a conventional protein stain for electrophoresis, this protocol is a general guideline based on the properties of acid dyes. Optimization is highly recommended.

Solutions:

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

  • Staining Solution: 0.05% (w/v) this compound in 10% (v/v) acetic acid.

  • Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water.

Procedure:

  • Fixation: Following electrophoresis, gently agitate the gel in Fixing Solution for 30-60 minutes.

  • Staining: Decant the fixing solution and immerse the gel in the Staining Solution for 20-30 minutes with gentle agitation.

  • Destaining: Remove the staining solution and rinse the gel briefly with deionized water. Add Destaining Solution and agitate, changing the solution every 30 minutes until protein bands are clearly visible against a pale yellow background.

  • Storage: Store the destained gel in deionized water at 4°C.

Coomassie Brilliant Blue Staining (Colloidal G-250)

This method offers a good balance of sensitivity and ease of use.

Solutions:

  • Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Staining Solution (Colloidal): 0.1% (w/v) Coomassie Brilliant Blue G-250, 10% (w/v) ammonium sulfate, 2% (v/v) phosphoric acid, 20% (v/v) methanol.

  • Washing Solution: Deionized water.

Procedure:

  • Fixation: Immerse the gel in Fixing Solution for at least 60 minutes.

  • Staining: Decant the fixing solution and rinse with deionized water. Add the Colloidal Staining Solution and incubate for 1-12 hours with gentle agitation.

  • Washing: No extensive destaining is required. Briefly wash the gel with deionized water to reduce background.

  • Storage: Store the gel in deionized water.

Silver Staining (Mass Spectrometry Compatible)

Silver staining provides high sensitivity but has a narrow linear range.[2] Glutaraldehyde, often used in traditional silver staining, should be avoided for mass spectrometry compatibility.

Solutions:

  • Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid.

  • Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.

  • Staining Solution: 0.1% (w/v) silver nitrate, chilled to 4°C.

  • Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde.

  • Stopping Solution: 5% (v/v) acetic acid.

Procedure:

  • Fixation: Fix the gel for at least 30 minutes.

  • Washing: Wash the gel three times with deionized water for 10 minutes each.

  • Sensitization: Incubate in Sensitizing Solution for 1 minute, followed by two quick rinses with deionized water.

  • Staining: Immerse the gel in chilled Staining Solution for 20 minutes.

  • Development: Rinse the gel with deionized water and add Developing Solution. Monitor band development closely.

  • Stopping: Once the desired band intensity is reached, add Stopping Solution to halt the reaction.

Fluorescent Staining (SYPRO Ruby)

Fluorescent dyes offer high sensitivity and a broad dynamic range, making them ideal for quantitative analysis.[2]

Solutions:

  • Fixing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.

  • Staining Solution: SYPRO Ruby protein gel stain (commercially available).

  • Washing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.

  • Rinse Solution: Deionized water.

Procedure:

  • Fixation: Fix the gel for 30-60 minutes.

  • Staining: Decant the fixing solution and add SYPRO Ruby stain. Incubate for at least 90 minutes, protected from light.

  • Washing: Wash the gel in the Washing Solution for 30 minutes to reduce background fluorescence.

  • Rinsing: Briefly rinse with deionized water before imaging.

  • Imaging: Use a fluorescence imager with appropriate excitation and emission filters.

Concluding Remarks

The choice of a protein staining method is a critical determinant of experimental success in quantitative proteomics. While Coomassie Brilliant Blue remains a cost-effective and reliable option for many applications, its limited linear range can be a drawback. Silver staining offers superior sensitivity but is often hampered by a narrow dynamic range and potential for poor reproducibility.[2] For high-precision quantitative studies, fluorescent dyes such as SYPRO Ruby are often the preferred choice due to their high sensitivity and wide linear dynamic range.

This compound, while an established dye in the textile industry, is not a validated or commonly used reagent for quantitative protein analysis in a research context. The lack of available performance data necessitates that its use be considered investigational, requiring extensive optimization and validation. Researchers seeking a yellow dye for protein visualization may need to explore other options or conduct thorough in-house validation of this compound against established standards.

Ultimately, the optimal staining method will depend on the specific experimental goals, the required level of sensitivity and accuracy, and the available resources. This guide provides the necessary data and protocols to make an informed decision and to perform robust and reproducible quantitative protein analysis.

References

A Comparative Spectroscopic Analysis of Acid Yellow 127 and Structurally Related Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic properties of key industrial azo dyes, Acid Yellow 127, Acid Yellow 17, and Acid Yellow 36, reveals distinct absorption and emission characteristics crucial for their application in research and development. This guide provides a comparative analysis of their spectral data, offering insights for professionals in drug development and scientific research.

This report summarizes the available spectroscopic data for this compound and two other commercially significant, structurally similar azo dyes: Acid Yellow 17 and Acid Yellow 36 (also known as Metanil Yellow). A comprehensive literature search was conducted to gather quantitative data on their absorption and emission properties. While detailed spectroscopic information for Acid Yellow 17 and Acid Yellow 36 is available, specific quantitative data for this compound remains elusive in publicly accessible scientific literature.

Spectroscopic Data Summary

The table below presents a comparative summary of the key spectroscopic parameters for Acid Yellow 17 and Acid Yellow 36.

Spectroscopic ParameterAcid Yellow 17Acid Yellow 36 (Metanil Yellow)This compound
Absorption Maximum (λmax) 224 nm, 254 nm, 400 nm[1]414 nmData not available
Molar Absorptivity (ε) ≥8000 L·mol⁻¹·cm⁻¹ (at 252-258 nm)[2]≥18500 L·mol⁻¹·cm⁻¹ (at 415.0-419.0 nm)Data not available
Emission Maximum (λem) 295 nm, 306 nm, 412 nm, 437 nm[1]Data not availableData not available
Quantum Yield (Φ) Data not availableData not availableData not available

Note: Extensive searches for the spectroscopic data of this compound (including its synonyms C.I. 18888 and Acid Yellow 5GW) did not yield specific quantitative values for its absorption maximum, molar absorptivity, emission maximum, or quantum yield. Similarly, while the quantum yield for Metanil Yellow is mentioned as being available upon request from a commercial supplier, a specific value is not publicly documented.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of acid dyes, applicable for obtaining the data presented and for the characterization of this compound.

experimental_workflow Experimental Workflow for Spectroscopic Comparison of Acid Dyes cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_analysis Data Analysis & Comparison prep_start Start: Procure Dyes prep_dissolve Dissolve Dye in Solvent (e.g., deionized water) prep_start->prep_dissolve prep_series Prepare Serial Dilutions prep_dissolve->prep_series abs_measure Measure UV-Vis Spectra prep_series->abs_measure To Spectrophotometer flu_measure Measure Emission Spectra (Excite at λmax) prep_series->flu_measure To Fluorometer abs_identify Identify λmax abs_measure->abs_identify abs_calc Calculate Molar Absorptivity (ε) abs_identify->abs_calc analysis_table Tabulate Spectroscopic Data abs_calc->analysis_table flu_identify Identify λem flu_measure->flu_identify flu_calc Determine Quantum Yield (Φ) (Relative to a standard) flu_identify->flu_calc flu_calc->analysis_table analysis_compare Compare Spectral Properties analysis_table->analysis_compare

Caption: Spectroscopic analysis workflow.

Experimental Protocols

The following are detailed methodologies for conducting the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the acid dyes.

Materials:

  • Acid dye of interest (this compound, Acid Yellow 17, or Acid Yellow 36)

  • Spectrophotometer grade solvent (e.g., deionized water, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the dye powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1x10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1x10⁻⁶ M to 1x10⁻⁴ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and record the absorption spectrum. Repeat for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the linear portion of the calibration curve.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and relative fluorescence quantum yield (Φ) of the acid dyes.

Materials:

  • Acid dye solutions prepared for UV-Vis spectroscopy

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz fluorescence cuvettes

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectroscopy.

  • Standard Measurement: Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength that is similar to the dye solutions (ideally < 0.1 to avoid inner filter effects). Record the emission spectrum of the standard.

  • Sample Measurement: Record the emission spectra of the dye solutions at the same excitation wavelength and instrument settings as the standard.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem) from the spectra.

    • The relative quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Conclusion

This guide provides a comparative overview of the spectroscopic properties of Acid Yellow 17 and Acid Yellow 36, highlighting their distinct absorption and emission profiles. While a direct comparison with this compound is currently hindered by the lack of publicly available quantitative data, the provided experimental protocols offer a clear framework for researchers to characterize this and other similar dyes. The data and methodologies presented herein are intended to assist scientists and drug development professionals in the selection and application of these azo dyes for their specific research needs.

References

Navigating the Spectrum of Biological Stains: A Comparative Guide to Alternatives for Benzidine-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

While the query for "C.I. 18888" did not yield a specific research chemical, it is likely a reference to C.I. Direct Yellow 50 (C.I. 29025; CAS 3214-47-9), a benzidine-based azo dye. Extensive literature review reveals that Direct Yellow 50 is predominantly an industrial dye for textiles and paper with scant evidence of specific, established applications in biological research.[1][2] Notably, its classification as a benzidine-based dye raises significant toxicity and carcinogenicity concerns, limiting its suitability for laboratory use where safer alternatives are available.[3][4][5]

This guide, therefore, pivots to a more pertinent comparison for researchers: an evaluation of established and safer alternatives for histological applications where direct dyes are common, such as collagen staining. We will objectively compare the performance of widely-used stains like Sirius Red F3B and Congo Red, alongside modern fluorescent methods, providing the necessary data and protocols for informed selection.

Comparison of Key Collagen Staining Reagents

For researchers studying tissue fibrosis, extracellular matrix remodeling, and developmental biology, accurate visualization of collagen is paramount. The following table summarizes the key characteristics of prominent staining methods.

FeatureSirius Red F3B (in Picric Acid)Congo RedFluorescent Probes (e.g., CNA35-based)
Target Molecule Primarily fibrillar collagens (Type I, III)[6][7]Amyloid fibrils, also binds collagen[8][9]Specific collagen types (depending on the probe)[10][11]
Mechanism of Action The elongated dye molecules align with the parallel structure of collagen fibrils, enhancing their natural birefringence.[7]Hydrogen bonding to form a "pseudocrystal" structure with amyloid and collagen fibers.High-affinity binding of a fluorescently-labeled protein/peptide to its specific collagen target.[10][12]
Detection Method Brightfield microscopy (red stain); Polarized light microscopy (yellow-red birefringence for thick fibers, green for thin)[6][7]Brightfield microscopy (pink/red stain); Polarized light microscopy (apple-green birefringence for amyloid)[8]Fluorescence microscopy, Confocal microscopy, Two-photon microscopy.[10][13]
Specificity High for collagen, but can be influenced by fixation and section thickness.[6]Higher specificity for amyloid deposits; collagen staining is a known cross-reactivity.[9]Very high specificity to the target collagen type, with minimal off-target binding.[11][12]
Primary Application Quantification of collagen in fibrosis studies, visualization of collagen fiber organization.[7]Diagnosis of amyloidosis.[8][14]Live-cell imaging of collagen dynamics, multicolor imaging of the extracellular matrix.[10][13]
Toxicity Picric acid is toxic and explosive when dry. Sirius Red itself is a polyazo dye with potential hazards.Known carcinogen.[15][16]Generally low toxicity, suitable for live-cell and in vivo imaging.[13]

Experimental Protocols: A Detailed Look

Accurate and reproducible staining requires meticulous adherence to established protocols. Below is a detailed methodology for the widely used Picro-Sirius Red staining technique.

Picro-Sirius Red Staining for Collagen Visualization

This method is highly regarded for its ability to differentiate collagen fibers when viewed with polarized light.[6]

Materials:

  • Paraffin-embedded tissue sections (5 µm thickness)

  • Picro-Sirius Red solution: 0.1% Sirius Red F3B (C.I. 35780) in a saturated aqueous solution of picric acid.

  • Acidified water: 0.5% glacial acetic acid in distilled water.

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 changes, 5 minutes each.

    • Transfer to 100% ethanol for 2 changes, 3 minutes each.

    • Transfer to 95% ethanol for 2 minutes.

    • Transfer to 70% ethanol for 2 minutes.

    • Rinse in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes. This extended incubation allows for the dye molecules to fully align with the collagen fibers.

  • Differentiation and Dehydration:

    • Wash slides in two changes of acidified water for 10 seconds each. This step removes non-specifically bound dye.

    • Dehydrate rapidly through 3 changes of 100% ethanol. Prolonged exposure to lower ethanol concentrations can strip the picric acid and affect the yellow background staining.

  • Clearing and Mounting:

    • Clear in 2 changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Under Brightfield Microscopy: Collagen will appear red, cytoplasm and muscle will be yellow.

  • Under Polarized Light Microscopy: Collagen fibers will be brightly birefringent. Thicker, more organized Type I collagen appears yellow or orange-red, while thinner Type III collagen (reticular fibers) appears greenish.[7]

Visualization of Method Selection Workflow

Choosing the appropriate staining method is critical for achieving research objectives. The following diagram illustrates a logical workflow for selecting a collagen staining technique.

G Workflow for Collagen Staining Method Selection start Define Research Question tissue_type Live Cells/Tissue or Fixed Tissue? start->tissue_type live_imaging Use Fluorescent Probes (e.g., CNA35) tissue_type->live_imaging Live fixed_tissue Proceed to Fixed Tissue Options tissue_type->fixed_tissue Fixed quant_qual Qualitative Visualization or Quantitative Analysis? quant Picro-Sirius Red with Polarized Light Microscopy quant_qual->quant Quantitative qual Picro-Sirius Red (Brightfield) or Trichrome Stains quant_qual->qual Qualitative target General Collagen or Specific Type? general Picro-Sirius Red target->general General specific Immunohistochemistry (IHC) or Specific Fluorescent Probes target->specific Specific end Perform Staining & Analysis live_imaging->end fixed_tissue->quant_qual quant->target qual->target general->end specific->end

References

Comparative Analysis of Acid Yellow 127: A Guide to Tissue Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acid Yellow 127 and its potential cross-reactivity with different tissue types. Due to the limited availability of data for this compound in histological applications, this document draws comparisons with well-characterized anionic dyes commonly used in biological staining. The principles of dye-tissue interaction, along with detailed experimental protocols, are provided to assist researchers in evaluating the performance of this and other similar dyes.

Introduction to this compound and Anionic Dyes in Histology

This compound is a water-soluble, anionic dye belonging to the single azo class.[1] Its primary industrial applications include the dyeing of protein-rich materials such as wool, silk, polyamide fibers, and leather.[1][2][3][4] While not traditionally used in histology, its chemical properties as an "acid dye" suggest it would bind to cationic (positively charged) components within biological tissues.

In histology, acid dyes are anionic and are used to stain acidophilic (or eosinophilic) tissue components, which are basic in nature and carry a positive charge.[5][6][7] The primary mechanism of action is the formation of electrostatic (ionic) bonds between the negatively charged dye molecules and positively charged groups in the tissue, predominantly the ionized amino groups of proteins.[8][9] This interaction is fundamental to staining structures like cytoplasm, muscle fibers, and collagen.[7] The intensity and specificity of staining are influenced by factors such as the pH of the dye solution, dye concentration, molecular size, and the underlying tissue fixation method.[9][10][11]

Comparative Performance of Anionic Dyes

To understand the potential staining pattern of this compound, it is compared with other common anionic dyes used in established histological techniques. These dyes are often used in combination to achieve differential staining of various tissue components.[12][13]

DyeMolecular FormulaMolecular Weight ( g/mol )Typical Application(s) in HistologyKnown Tissue Binding & Specificity
This compound C₂₆H₂₀Cl₂N₉NaO₄S803.63[1]Primarily industrial (textiles, leather).[3][4] Not established in histology.Inferred: As a large anionic molecule, it is predicted to bind strongly to acidophilic components like cytoplasm, muscle, and connective tissue. Its large size may hinder penetration into denser tissues.
Picric Acid C₆H₃N₃O₇229.10Component of Van Gieson's stain; fixative.[9][14]Stains cytoplasm and muscle yellow. When used with Acid Fuchsin, it differentiates collagen (red) from muscle and cytoplasm (yellow).[12] Its small molecular size allows for rapid tissue penetration.
Acid Fuchsin C₂₀H₁₇N₃Na₂O₉S₃585.54Component of Van Gieson's and Masson's trichrome stains.[6][12]Has a strong affinity for collagen, staining it bright red. It is a larger molecule that displaces smaller dyes like picric acid from collagen fibers.
Aniline Blue C₃₇H₂₇N₃Na₂O₉S₃799.81Component of Mallory's and Masson's trichrome stains.[12]Selectively stains collagen fibers blue. Its large molecular size is crucial for its role in trichrome staining, where it replaces a smaller red dye from the collagen.
Orange G C₁₆H₁₀N₂Na₂O₇S₂452.36Component of various trichrome stains.[6][12]Stains red blood cells and cytoplasm orange/yellow. It is a relatively small anionic dye used to provide a counterstain for other tissue elements.

Experimental Protocols

Evaluating the cross-reactivity and staining profile of a novel dye like this compound requires a systematic approach. Below is a detailed protocol for a general histological staining procedure and a subsequent cross-reactivity assessment.

Protocol for General Staining Evaluation

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

  • FFPE tissue sections (e.g., liver, kidney, skin, muscle) on charged slides

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Scott's tap water substitute (bluing agent)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

  • Nuclear Staining (Counterstain):

    • Immerse in Hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water until water runs clear.

    • Differentiate briefly (1-5 seconds) in 0.5% acid-alcohol if overstained.

    • Rinse in running tap water.

    • Immerse in Scott's tap water substitute for 1-2 minutes to "blue" the nuclei.

    • Rinse in running tap water for 5 minutes.

  • This compound Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Prepare a working solution: 10 ml of stock solution with 90 ml of distilled water and 0.5 ml of glacial acetic acid (final concentration 0.1%, pH ~2.5-3.0).

    • Immerse slides in the this compound working solution for 3-5 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol: 1 change, 1 minute.

    • Immerse in 100% Ethanol: 2 changes, 1 minute each.

    • Immerse in Xylene: 2 changes, 2 minutes each.

    • Apply mounting medium to the slide and place a coverslip, avoiding air bubbles.

    • Allow to dry before microscopic examination.

Protocol for Tissue Cross-Reactivity Panel

This protocol is adapted from guidelines for antibody cross-reactivity studies and is designed to assess the binding of a dye to a wide range of normal tissues.[15][16]

Objective: To identify the binding profile of this compound across a comprehensive panel of normal human tissues and to detect any unexpected or non-specific staining.

Tissue Panel: A comprehensive panel of fresh-frozen or FFPE normal human tissues should be used. The FDA recommends a panel of up to 38 tissues for therapeutic antibody testing.[17] A representative list includes:

  • Organs: Adrenal Gland, Bladder, Brain (Cerebrum, Cerebellum), Heart, Kidney, Liver, Lung, Pancreas, Skin, Spleen, Stomach, Thyroid.

  • Connective Tissues: Adipose tissue, Collagenous connective tissue.

  • Muscle: Skeletal muscle, Smooth muscle.

  • Epithelial Tissues: Colon, Small Intestine, Esophagus.

  • Reproductive: Ovary, Testis, Uterus, Prostate.

  • Hematolymphoid: Lymph node, Tonsil, Bone marrow.

Procedure:

  • Section all tissues in the panel and mount on slides.

  • Process all slides using the "Protocol for General Staining Evaluation" (Section 3.1). Ensure consistent timing, temperature, and reagent batches for all tissues to ensure comparability.

  • Include a negative control slide for each tissue type (processed without the this compound dye) to assess background and endogenous pigmentation.

  • A pathologist or trained histologist should evaluate all stained slides.

  • Data Collection: For each tissue, document the following:

    • Staining Intensity: Grade on a semi-quantitative scale (e.g., 0 = none, 1+ = weak, 2+ = moderate, 3+ = strong).

    • Staining Pattern: Describe the localization of the stain (e.g., cytoplasmic, nuclear, membranous, extracellular matrix).

    • Cell Types Stained: Identify the specific cell types exhibiting staining (e.g., hepatocytes, renal tubular cells, fibroblasts, smooth muscle cells).

    • Cross-reactivity: Note any unexpected staining in cell types or structures not predicted to be acidophilic.

Visualizations

The following diagrams illustrate the theoretical mechanisms and workflows described in this guide.

Dye_Tissue_Interaction cluster_tissue Tissue Section (pH dependent charge) cluster_dyes Dye Solution Collagen Collagen (+) Cytoplasm Cytoplasm (+) Nucleus Nucleus (-) (DNA/RNA) AY127 This compound (-) AY127->Collagen Ionic Bond (Acidophilic Staining) AY127->Cytoplasm Ionic Bond (Acidophilic Staining) Hematoxylin Hematoxylin (+) Hematoxylin->Nucleus Ionic Bond (Basophilic Staining)

Caption: Mechanism of differential staining in tissue.

Cross_Reactivity_Workflow A Select Dye (e.g., this compound) B Prepare Dye Solution (Standardized Concentration & pH) A->B E Apply Dye (Controlled Time & Temperature) B->E C Acquire Tissue Panel (e.g., 38 Normal Human Tissues) D Process Tissues (Deparaffinization, Rehydration) C->D D->E F Dehydrate & Mount E->F G Pathological Evaluation (Microscopy) F->G H Data Analysis (Intensity, Localization, Pattern) G->H I Generate Cross-Reactivity Profile H->I

References

A Comparative Guide to Protein Staining in the Laboratory: A Cost-Benefit Analysis of Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the visualization of proteins is a cornerstone of daily laboratory work. The choice of a suitable staining method is critical for accurate and reliable data. While the industrial dye Acid Yellow 127 has been considered, a thorough review of scientific literature and supplier databases reveals no established application for it in a laboratory setting for protein staining or other biological applications. Its use is primarily documented in the textile, leather, and paper industries.[1][2][3][4]

This guide, therefore, presents a cost-benefit analysis of three widely used and well-documented protein staining methods: Coomassie Brilliant Blue, Ponceau S, and SYPRO Ruby. By comparing their performance, cost, and experimental protocols, researchers can make an informed decision based on their specific experimental needs and budget constraints.

Performance and Cost Comparison

The selection of a protein stain often involves a trade-off between sensitivity, speed, cost, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key characteristics of the three common staining methods.

FeatureCoomassie Brilliant Blue (R-250)Ponceau SSYPRO Ruby (Fluorescent)
Limit of Detection ~30-100 ng[5]~100 ng[6]0.25-1 ng[7][8]
Linear Dynamic Range Moderate[5][8]Moderate[6]>3 orders of magnitude[7][8]
Staining Time ~1-3 hours to overnight[5]5-10 minutes[6][9]90 minutes to overnight[7][8]
Reversibility Yes[5]Yes[6]Not applicable (fluorescent)
Mass Spectrometry Compatibility Yes[5][8]Yes[6]Yes[7][8]
Ease of Use SimpleVery SimpleSimple
Relative Cost Low[5]Low[6]High
Primary Application In-gel protein visualizationReversible membrane staining (Western Blot)High-sensitivity in-gel protein quantification

Experimental Workflows

The general workflow for protein staining is a multi-step process. The specific steps and their duration vary depending on the chosen method.

General Protein Staining Workflow

cluster_pre Pre-Staining cluster_staining Staining Process cluster_post Post-Staining Gel_Electrophoresis 1. Gel Electrophoresis Fixation 2. Fixation Gel_Electrophoresis->Fixation Separate proteins Staining 3. Staining Fixation->Staining Immobilize proteins Destaining 4. Destaining/Washing Staining->Destaining Bind dye to proteins Imaging 5. Imaging Destaining->Imaging Remove background stain Analysis 6. Data Analysis Imaging->Analysis Visualize & document

Caption: A generalized workflow for protein staining after gel electrophoresis.

Detailed Experimental Protocols

Reproducible and reliable results depend on carefully following established protocols. Below are detailed methodologies for Coomassie Brilliant Blue, Ponceau S, and SYPRO Ruby staining.

Coomassie Brilliant Blue Staining Protocol (R-250)

This is a classic and cost-effective method for visualizing proteins within a polyacrylamide gel.[10][11][12][13]

Materials:

  • Fixing Solution: 50% methanol, 10% glacial acetic acid, 40% deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% glacial acetic acid.

  • Destaining Solution: 40% methanol, 10% glacial acetic acid, 50% deionized water.

Procedure:

  • Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 30 minutes with gentle agitation. This step prevents the diffusion of protein bands.

  • Staining: Decant the fixing solution and add the Staining Solution. Incubate for 25-40 minutes with gentle agitation.[5]

  • Destaining: Remove the staining solution and add Destaining Solution. Gently agitate and change the destain solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[5]

  • Storage: The destained gel can be stored in 5% acetic acid or deionized water at 4°C.

Ponceau S Staining Protocol (for Membranes)

Ponceau S is a rapid and reversible stain used to verify the efficiency of protein transfer from a gel to a membrane in Western blotting.[9][14]

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Wash Solution: Deionized water or TBS-T.

Procedure:

  • Membrane Wash: After protein transfer, briefly wash the membrane with TBS-T.[9]

  • Staining: Immerse the membrane in Ponceau S Staining Solution and agitate gently for 5-10 minutes at room temperature.[9]

  • Destaining: Remove the staining solution (it can be reused) and wash the membrane with deionized water to remove the background stain. Be cautious as prolonged washing can destain the protein bands.[9]

  • Imaging: The red protein bands can be visualized and documented. The stain can be completely removed by washing with a slightly basic solution (e.g., 0.1M NaOH) or further washing with TBS-T before proceeding with immunodetection.[14]

SYPRO Ruby Fluorescent Protein Gel Stain Protocol

This method offers high sensitivity and a broad dynamic range, making it ideal for quantitative analysis.[7][15][16][17][18]

Materials:

  • Fixing Solution: 50% methanol, 7% acetic acid.

  • SYPRO Ruby Protein Gel Stain: Commercially available, ready-to-use.

  • Wash Solution: 10% methanol, 7% acetic acid.

Procedure:

  • Fixation: Fix the gel in the Fixing Solution for at least 30 minutes with gentle agitation. For some protocols, two 30-minute fixation steps are recommended.[17]

  • Staining: Decant the fixative and add enough SYPRO Ruby Protein Gel Stain to cover the gel. Protect the container from light and incubate for at least 90 minutes (rapid protocol) to overnight (basic protocol) with gentle agitation.[7][16]

  • Washing: Transfer the gel to a clean container and wash with the Wash Solution for 30 minutes to reduce background fluorescence.[7][17]

  • Imaging: Before imaging, rinse the gel with ultrapure water.[17] Visualize the fluorescent signal using a UV or blue-light transilluminator or a laser-based gel scanner.

Logical Relationship for Stain Selection

The choice of a protein stain is dictated by the specific experimental goals. The following diagram illustrates the decision-making process based on key experimental requirements.

Start Start: Need to visualize proteins Application Primary Application? Start->Application Sensitivity Sensitivity Requirement? Application->Sensitivity In-gel Staining Ponceau Ponceau S Application->Ponceau Western Blot Transfer Check Quantitation Quantitative Analysis? Sensitivity->Quantitation Low to Moderate SYPRO SYPRO Ruby Sensitivity->SYPRO High Coomassie Coomassie Brilliant Blue Quantitation->Coomassie Qualitative/ Semi-Quantitative Quantitation->SYPRO Yes (High Dynamic Range)

Caption: A decision tree for selecting a protein stain based on experimental needs.

Conclusion

While this compound is not a viable option for laboratory protein staining, researchers have access to a range of well-characterized and effective alternatives. For routine, cost-effective in-gel visualization, Coomassie Brilliant Blue remains a reliable choice. For a quick and reversible check of protein transfer during Western blotting, Ponceau S is the industry standard. When high sensitivity and accurate quantification are paramount, fluorescent stains like SYPRO Ruby offer superior performance, albeit at a higher cost. By carefully considering the cost-benefit trade-offs outlined in this guide, researchers can select the most appropriate staining method to achieve their scientific objectives.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Acid Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Acid Yellow 127 is a single azo class dye, soluble in water, that appears as a yellow powder.[1] Key identifiers for this compound are provided in the table below.

PropertyValue
C.I. NameThis compound, C.I. 18888[1]
CAS Number73384-78-8[1]
Molecular FormulaC₂₆H₂₀Cl₂N₉NaO₄S[1]
Molecular Weight803.63 g/mol [1]

Immediate Safety Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable respirator.

  • Skin Protection: Wear appropriate protective clothing, such as a lab coat.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures for this compound

The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. As an azo dye, it may be classified as a hazardous waste. The U.S. Environmental Protection Agency (EPA) lists waste from the production of certain dyes and pigments as hazardous under the Resource Conservation and Recovery Act (RCRA).[2]

Step-by-Step Disposal Guidance:

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area to prevent accidental release.

  • Neutralization (for acidic solutions):

    • If the waste is in a highly acidic solution, neutralization may be required before disposal. This should be done cautiously by trained personnel in a fume hood.

    • Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate or a dilute base) while monitoring the pH. Keep the temperature of the solution controlled.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide them with as much information as possible about the waste, including the chemical name, quantity, and any other components in the waste stream.

    • Do not dispose of this compound down the drain or in the regular trash. Azo dyes can be persistent in the environment and some can break down into harmful aromatic amines.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste collect Collect waste in a labeled, compatible hazardous waste container start->collect improper Improper Disposal: DO NOT pour down drain or discard in regular trash start->improper is_acidic Is the waste solution highly acidic? collect->is_acidic neutralize Neutralize cautiously in a fume hood is_acidic->neutralize Yes store Store container in a designated secondary containment area is_acidic->store No neutralize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and adherence to institutional and regulatory protocols. Always consult with your EHS department for specific guidance on chemical handling and waste disposal.

References

Navigating the Safe Handling of Acid Yellow 127: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Acid Yellow 127 (CAS No. 73384-78-8), a monoazo dye. The following procedural guidance is designed to be a preferred resource, fostering a culture of safety and trust in your laboratory operations.

Immediate Safety and Handling Protocol

Chemical Identification:

ParameterValue
Chemical Name This compound
CAS Number 73384-78-8
C.I. Name C.I. 18888
Synonyms Weak Acid Yellow 3GL, Acid Yellow 5GW
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S

Personal Protective Equipment (PPE):

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against dust and splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.
Body Protection Laboratory CoatShould be fully buttoned to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures operational efficiency.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Material Weighing: When weighing the powder, do so in a designated area with minimal air currents to prevent dust dispersion.

2. Handling the Substance:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Dust Minimization: Handle the powder carefully to avoid generating dust. If dust is generated, use appropriate respiratory protection.

  • Solution Preparation: When preparing solutions, slowly add the dye to the solvent to prevent splashing.

3. Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

4. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

1. Waste Identification and Segregation:

  • Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Segregation: Do not mix this compound waste with other waste streams.

2. Neutralization (for acidic solutions):

  • If the waste is in an acidic solution, it should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions in a fume hood. The pH should be adjusted to a neutral range (typically 6-8).

3. Disposal Procedure:

  • Solid Waste: Uncontaminated solid waste can be disposed of as regular laboratory waste. Contaminated materials (e.g., gloves, paper towels) should be placed in a sealed, labeled container for hazardous waste disposal.

  • Liquid Waste: Neutralized liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. As an azo dye, it is crucial to prevent its release into drains or waterways.

Quantitative Data Summary

Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific data, it is recommended to adhere to the limits for Particles Not Otherwise Specified (PNOS), also known as nuisance dust.

ParameterValueRegulatory Body
OSHA PEL (Total Dust) 15 mg/m³ (8-hour TWA)OSHA
OSHA PEL (Respirable Fraction) 5 mg/m³ (8-hour TWA)OSHA
ACGIH TLV (Inhalable Particles) 10 mg/m³ (8-hour TWA)ACGIH
ACGIH TLV (Respirable Particles) 3 mg/m³ (8-hour TWA)ACGIH

TWA: Time-Weighted Average

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Prep Gather PPE Vent Ensure Proper Ventilation Prep->Vent Equip Check Safety Equipment Vent->Equip Weigh Weigh Powder Carefully Equip->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store Securely Dissolve->Store Dispose Dispose of Waste Properly Store->Dispose

Caption: A stepwise workflow for the safe handling of this compound.

PPE_Selection cluster_task Task Assessment cluster_hazards Potential Hazards cluster_ppe Required PPE Task Handling this compound Inhalation Inhalation of Dust Task->Inhalation Skin_Contact Skin Contact Task->Skin_Contact Eye_Contact Eye Contact Task->Eye_Contact Respirator Respirator Inhalation->Respirator Gloves Gloves Skin_Contact->Gloves Lab_Coat Lab Coat Skin_Contact->Lab_Coat Goggles Goggles Eye_Contact->Goggles

Caption: Logic diagram for selecting appropriate PPE for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.